MADUROSE
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-JRTVQGFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of Sotorasib (KRAS G12C Inhibitor)
Note: To fulfill the requirement for real, verified citations and technical depth, this guide analyzes Sotorasib (AMG 510) as the representative "Compound X". Sotorasib represents a landmark in drug discovery, being the first approved therapy to successfully target the historically "undruggable" KRAS G12C mutation.
Executive Summary
Compound: Sotorasib (AMG 510) Target: KRAS p.G12C Mutant Modality: Covalent, Irreversible Allosteric Inhibitor Core Mechanism: Sotorasib exploits a cryptic pocket (Switch-II Pocket) present only in the inactive GDP-bound conformation of KRAS G12C.[1] By forming an irreversible covalent bond with the mutant Cysteine 12 residue, it locks the protein in an inactive state, halting the RAS-RAF-MEK-ERK signaling cascade essential for tumor proliferation.[1][2]
Part 1: Structural Mechanism & Binding Kinetics
The "Undruggable" Challenge
Wild-type KRAS lacks deep hydrophobic pockets suitable for high-affinity small molecule binding. It functions as a molecular switch, cycling between an inactive (GDP-bound) and active (GTP-bound) state.[3] The G12C mutation (Glycine to Cysteine at codon 12) impairs GTP hydrolysis, biasing the protein toward the active, oncogenic state.
The Sotorasib Solution: Covalent Trapping
Sotorasib does not compete directly with the high-affinity GTP substrate. Instead, it utilizes a "trap-and-lock" mechanism:
-
Recognition: The drug recognizes the mutant Cysteine 12 (Cys12) residue, which is absent in wild-type KRAS.[2][4]
-
Cryptic Pocket Access: It binds to the Switch-II Pocket (S-IIP) , a shallow groove that only opens transiently when KRAS is in its GDP-bound (inactive) state.
-
Covalent Ligation: The acrylamide warhead of Sotorasib undergoes a Michael addition reaction with the thiol group of Cys12.[2]
-
Allosteric Locking: This covalent attachment sterically hinders the nucleotide exchange factor SOS1, preventing the reloading of GTP. The KRAS G12C protein is thus permanently sequestered in its inactive GDP-bound conformation.[1][4]
Part 2: Signaling Pathway & Downstream Effects
The efficacy of Sotorasib relies on the dependency of the tumor on the MAPK pathway. Below is the signaling architecture demonstrating the point of intervention.
Visualization: KRAS G12C Signaling & Inhibition
Figure 1: Sotorasib covalently binds KRAS-GDP, preventing the SOS1-mediated exchange to the active GTP state, thereby silencing downstream RAF/MEK/ERK signaling.
Part 3: Experimental Protocols for Validation
As a Senior Application Scientist, relying solely on IC50 values is insufficient. You must validate the mechanism (covalent binding) and the consequence (pathway shutdown).
Protocol A: Quantifying Target Occupancy via Intact Mass Spectrometry
Objective: Confirm that Sotorasib physically binds to KRAS G12C and quantify the percentage of protein occupied. Why this method? Intact protein MS is superior to peptide mapping here because it avoids artifacts from digestion and directly visualizes the mass shift (+ MW of drug).
-
Cell Culture: Treat MIA PaCa-2 cells (KRAS G12C homozygous) with Sotorasib (e.g., 100 nM) for 2–24 hours.
-
Lysis: Lyse cells in non-denaturing buffer (e.g., 1% NP-40) containing protease inhibitors and N-ethylmaleimide (NEM).
-
Critical Step: NEM alkylates free cysteines. If Sotorasib has already bound Cys12, NEM cannot bind. If Cys12 is free, NEM binds. This differentiates drug-bound vs. unbound protein.
-
-
Immunoprecipitation (IP): Pull down KRAS using a pan-RAS antibody cross-linked to magnetic beads.
-
Elution & Analysis: Elute with 0.2% formic acid and analyze via LC-MS (Q-TOF or Orbitrap).
-
Data Interpretation:
-
Peak A (Drug Bound): Mass = KRAS + 560.6 Da (Sotorasib).
-
Peak B (Unbound/NEM): Mass = KRAS + 125 Da (NEM).
-
Calculation: % Occupancy = [Area Peak A / (Area Peak A + Area Peak B)] × 100.
-
Protocol B: Cellular Target Engagement (pERK Inhibition)
Objective: Validate that physical binding results in functional pathway shutdown.
-
Seeding: Plate cells in 96-well format. Allow attachment overnight.
-
Dosing: Treat with serial dilutions of Sotorasib (0.1 nM to 10 µM). Include a DMSO control.
-
Stimulation (Optional): If testing resistance, stimulate with EGF (50 ng/mL) for 10 mins post-incubation to assess upstream sensitivity.
-
Lysis: Use AlphaLISA lysis buffer or RIPA for Western Blot.
-
Detection:
-
High-Throughput: AlphaLISA utilizing a biotinylated anti-total ERK and acceptor-bead conjugated anti-pERK.
-
Standard: Western Blot probing for pERK (Thr202/Tyr204) vs. Total ERK.
-
-
Validation Criteria: A valid responder must show a dose-dependent reduction in pERK with an IC50 < 100 nM.
Visualization: Target Occupancy Workflow
Figure 2: Workflow for determining covalent target occupancy. NEM capping is the critical control step to quantify unbound protein.
Part 4: Data Summary & Interpretation
When evaluating Sotorasib, the following data profile characterizes a successful covalent G12C inhibitor.
Table 1: Comparative Potency Profile
| Metric | MIA PaCa-2 (KRAS G12C) | A549 (KRAS G12S) | Interpretation |
| Cellular IC50 (pERK) | ~5–10 nM | > 10 µM | Demonstrates high selectivity for the G12C allele over other KRAS mutants. |
| Covalent Occupancy (4h) | > 90% at 100 nM | 0% | Confirms "lock-and-key" specificity for Cysteine 12. |
| Reversibility | None (Irreversible) | N/A | Washout experiments show persistent inhibition due to covalent bond. |
Key Insight for Researchers: If you observe pERK inhibition in non-G12C lines (like A549), it suggests off-target toxicity (likely inhibiting wild-type KRAS or other kinases), not the desired MoA. Sotorasib is distinguished by its lack of activity in non-G12C lines.
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives antitumor immunity. Nature.[5] [Link]
-
Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors.[1] Journal of Medicinal Chemistry.[1][5] [Link]
-
FDA Multi-disciplinary Review (2021). NDA 214665: LUMAKRAS (sotorasib).[6][7] Center for Drug Evaluation and Research. [Link]
-
Hansen, R., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. Scientific Reports. [Link]
Sources
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Paclitaxel (Taxol®)
A Senior Application Scientist's Perspective on Navigating one of Nature's Most Complex Synthetic Pathways
Introduction: The Enduring Significance of Paclitaxel
Paclitaxel, commercially known as Taxol®, stands as a landmark achievement in the history of natural product pharmacology.[1][2] Discovered over half a century ago from the bark of the Pacific yew tree (Taxus brevifolia), this complex diterpenoid has become an indispensable tool in chemotherapy, effectively treating a range of cancers including ovarian, breast, and lung carcinomas.[1][2] Its unique mechanism of action, which involves the stabilization of microtubules and subsequent arrest of cell division, sets it apart from other antimitotic agents.[2][3]
However, the very complexity that makes paclitaxel a potent therapeutic also renders its production a significant challenge. The low abundance in its natural source, coupled with a highly intricate molecular structure, makes both extraction and total chemical synthesis economically and environmentally unsustainable for meeting global demand.[1][4] This supply challenge has catalyzed decades of intensive research into the molecule's biosynthesis, with the ultimate goal of harnessing and engineering the underlying enzymatic machinery for sustainable, high-yield production in heterologous systems like yeast or plant cell cultures.[4][5][6]
This guide provides a deep dive into the paclitaxel biosynthetic pathway, structured from the perspective of a senior application scientist. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind the pathway's progression and the experimental logic used to elucidate it. We will explore the three core stages of the pathway: the formation of the taxane skeleton, the intricate oxygenation and acylation steps leading to the key intermediate baccatin III, and the final attachment of the C13 side chain.
Part 1: Forging the Core - The Genesis of the Taxane Skeleton
The journey to paclitaxel begins with the universal precursor of all diterpenoids: geranylgeranyl diphosphate (GGPP).[7][8] The biosynthesis of the characteristic tricyclic taxane core from this linear isoprenoid precursor is a marvel of enzymatic precision, accomplished in a single, concerted cyclization reaction.
The Committed Step: Taxadiene Synthase (TS)
The first committed step in paclitaxel biosynthesis is the conversion of GGPP to taxa-4(5),11(12)-diene.[7] This complex intramolecular cyclization is catalyzed by taxadiene synthase (TS) , a class I diterpene cyclase.[9][10]
Causality of the Reaction: The TS-catalyzed reaction is a textbook example of carbocation-driven cyclization. The enzyme's active site provides a precisely folded environment that orchestrates a series of electronic rearrangements:
-
Initiation: The reaction begins with the ionization of the diphosphate group from GGPP, generating an allylic carbocation.[7]
-
Ring Closures: This highly reactive intermediate undergoes two sequential ring closures. A proton transfer facilitates the formation of a verticillenyl cation intermediate, which then undergoes a second closure to form the taxenyl cation.[7]
-
Termination: The reaction terminates with the deprotonation of the taxenyl cation to yield the primary product, taxa-4(5),11(12)-diene, establishing the foundational 6-8-6 ring system of the taxane core.[7]
The cyclization of GGPP is considered a slow step in the overall pathway; however, the resulting taxadiene intermediate does not accumulate to significant levels, indicating rapid conversion by downstream enzymes.[7]
Experimental Workflow: Characterizing Taxadiene Synthase Activity
A robust method for characterizing TS activity is crucial for any metabolic engineering effort. The following protocol outlines a standard cell-free enzyme assay.
Protocol 1: In Vitro Assay of Taxadiene Synthase
-
Enzyme Preparation:
-
Express the recombinant Taxus TS gene in a suitable host (e.g., E. coli).
-
Lyse the cells and prepare a clarified cell-free extract or purify the enzyme via affinity chromatography for more precise kinetic studies.
-
-
Reaction Mixture Preparation:
-
In a 1.5 mL microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Add the substrate, [1-³H]GGPP (commercially available), to a final concentration of 10-50 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 10-50 µg of the TS-containing protein extract.
-
Overlay the aqueous reaction mixture with 200 µL of n-hexane to trap the volatile, hydrophobic taxadiene product.
-
Incubate the reaction at 31°C for 1-4 hours.
-
-
Product Extraction and Analysis:
-
Vortex the tube vigorously to ensure complete extraction of the product into the hexane layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the hexane layer to a new tube containing a small amount of silica gel to remove any polar contaminants.
-
Analyze the hexane extract by radio-gas chromatography (Radio-GC) or by liquid scintillation counting to quantify the amount of radiolabeled taxadiene produced.
-
Trustworthiness of the Protocol: This self-validating system includes the hexane overlay, which not only captures the product but also prevents its evaporation, ensuring accurate quantification. The use of a radiolabeled substrate provides high sensitivity for detecting enzyme activity even at low levels.
Part 2: The Path to Baccatin III - A Symphony of Oxygenases and Acyltransferases
With the taxane skeleton formed, the pathway enters its most complex phase: a series of at least 15 enzymatic steps that decorate the core with oxygen functional groups and acyl moieties to produce the key intermediate, baccatin III.[11] This stage is dominated by two major classes of enzymes: cytochrome P450 monooxygenases and acyl-CoA-dependent acyltransferases.
The Hydroxylation Cascade: The Role of Cytochrome P450s
A central feature of paclitaxel's biosynthesis is the extensive oxygenation of the taxane core, with a majority of these reactions catalyzed by cytochrome P450-dependent monooxygenases (P450s).[12][13] These enzymes are membrane-bound proteins that utilize molecular oxygen and NADPH as a co-substrate to introduce hydroxyl groups at specific and stereochemically defined positions.[7][14]
The proposed order of hydroxylation has been a subject of intense research, with the general consensus pointing to an initial hydroxylation at C5, followed by modifications at C10, C13, C2, C9, C7, and C1.[7]
Key P450-mediated steps include:
-
Taxane 5α-hydroxylase (T5αH): The first oxygenation step, converting taxadiene to taxadien-5α-ol.[12]
-
Taxane 10β-hydroxylase (T10βH): Adds a hydroxyl group at the C10 position.
-
Taxane 13α-hydroxylase (T13αH): This crucial hydroxylation at C13 is a prerequisite for the later attachment of the side chain.[12][15]
-
Other Hydroxylases: Additional P450s, such as T1βH, T2αH, T7βH, and T9αH, are involved in further decorating the core.[15]
Causality and Experimental Insight: The elucidation of these P450-dependent steps has been a significant challenge due to their membrane-bound nature and often promiscuous substrate specificity. A powerful strategy for their identification and characterization has been heterologous expression in hosts like yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana), which possess the necessary P450 reductase partners.[1][6] By co-expressing a candidate P450 gene with known upstream pathway enzymes, researchers can test its ability to convert a specific intermediate, thereby assigning its function.[16]
The Acylation Steps: Adding Key Functional Groups
Interspersed with the hydroxylation reactions are several crucial acylation steps catalyzed by acyl-CoA transferases. These enzymes transfer acetyl or benzoyl groups from their respective CoA-activated donors to the hydroxylated taxane intermediates.
Key Acyltransferases:
-
Taxadien-5α-ol-O-acetyltransferase (TAT): Acetylates the C5 hydroxyl group of taxadien-5α-ol.[15]
-
Taxane-2α-O-benzoyltransferase (TBT): Transfers a benzoyl group to the C2 position.
-
10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): Catalyzes the final acetylation at C10 to form baccatin III from its precursor, 10-deacetylbaccatin III (10-DAB).[17]
Formation of the Oxetane Ring
One of the most structurally unique features of paclitaxel is its four-membered oxetane ring (the D-ring). The formation of this strained ring system is a critical step in the pathway. Recent breakthroughs have identified a bifunctional cytochrome P450, yew taxane oxetanase 1 (TOT1), as responsible for this crucial transformation.[1]
Visualizing the Pathway to Baccatin III
The intricate network of reactions leading from taxadiene to baccatin III is best understood visually.
Caption: Core pathway from GGPP to the key intermediate, Baccatin III.
Part 3: The Final Assembly - Attaching the C13 Side Chain
The biological activity of paclitaxel is critically dependent on the N-benzoyl-β-phenylisoserine side chain attached at the C13 position of the baccatin III core.[3] The biosynthesis of this side chain and its subsequent attachment represent the final stage of the pathway.
Side Chain Synthesis
The side chain originates from the common amino acid L-phenylalanine. A series of enzymatic steps convert it into its activated CoA-thioester form, ready for attachment.
-
Phenylalanine Aminomutase (PAM): This enzyme catalyzes the conversion of α-phenylalanine to β-phenylalanine.[11]
-
Phenylalanine-CoA Ligase (PCL): A ligase activates β-phenylalanine by attaching it to Coenzyme A, forming β-phenylalanoyl-CoA.[15]
The Esterification Reaction
The final step in forming the paclitaxel backbone is the esterification reaction that links the side chain to the C13-hydroxyl group of baccatin III. This reaction is catalyzed by Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) .[11]
Final Tailoring Steps
Following the attachment of the core side chain, two final modifications are required to yield paclitaxel:
-
N-Benzoylation: An N-benzoyltransferase attaches the benzoyl group to the amino group of the side chain.
-
2'-Hydroxylation: A final hydroxylation at the 2' position of the side chain, catalyzed by a P450 enzyme, completes the synthesis of paclitaxel.[18]
Visualizing the Final Assembly
Caption: Final steps in paclitaxel synthesis: side chain attachment.
Part 4: Future Outlook and Metabolic Engineering
The near-complete elucidation of the paclitaxel biosynthetic pathway has opened the door for metabolic engineering strategies aimed at sustainable production.[1][4] By expressing the entire complement of ~20 biosynthetic genes in a heterologous host, it is now possible to reconstitute the production of paclitaxel and its precursors.[15][19]
Current strategies and challenges include:
-
Host Selection: While Nicotiana benthamiana has been instrumental in pathway discovery, microbial hosts like Saccharomyces cerevisiae and Escherichia coli are being engineered for large-scale fermentation.[4][5]
-
Pathway Optimization: A key challenge is balancing the expression of all pathway enzymes to avoid the accumulation of toxic intermediates and to maximize flux towards the final product. This involves promoter engineering, gene copy number optimization, and cofactor engineering.[5]
-
Compartmentation: In the native yew cell, the pathway is likely compartmentalized, with different steps occurring in the cytosol, endoplasmic reticulum, and plastids.[7][14] Replicating this spatial organization in a microbial host is a significant hurdle but may be key to achieving high yields.
Conclusion
The biosynthesis of paclitaxel is a testament to the chemical ingenuity of nature. What began as a supply problem for a critical cancer therapeutic has driven decades of research, culminating in one of the most detailed understandings of a complex plant natural product pathway. For drug development professionals and researchers, this knowledge provides not just a roadmap for sustainable paclitaxel production but also a powerful case study in the discovery, characterization, and engineering of complex metabolic pathways. The tools and strategies developed to unravel the secrets of the yew tree will undoubtedly accelerate the discovery and production of the next generation of life-saving natural medicines.
References
- Metabolic engineering of the paclitaxel anticancer drug - PMC - NIH. (2024-03-14).
- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology | Horticulture Research | Oxford Academic. (2024-12-12). Oxford Academic.
- Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methyl
- Biosynthesis of paclitaxel unravelled - Max-Planck-Gesellschaft. (2023-12-12). Max-Planck-Gesellschaft.
- Recent advances in paclitaxel biosynthesis and regulation | Journal of Experimental Botany.Oxford Academic.
- Intricate Metabolic Network for Paclitaxel Biosynthesis - PMC - PubMed Central.
- Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy - MDPI.MDPI.
- Taxol biosynthesis and molecular genetics - PMC - NIH.
- Reconstruction of the Early Stage Paclitaxel Biosynthesis Pathway in Escherichia coli by Integrating Enzyme and Metabolic Engineering Approaches - ACS Publications. (2026-01-30).
- The Paclitaxel Biosynthesis Pathway Unlocked - PMC - NIH. (2025-10-21).
- Team Reveals Genetic Blueprint Key to Taxol Synthesis | Biocompare. (2025-06-18). Biocompare.
- Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC - NIH.
- Taxol biosynthesis: Taxane 13α-hydroxylase is a cytochrome P450-dependent monooxygenase | PNAS.
- Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC - NIH. (2024-03-09).
- Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed.
- Cytochrome P450 oxygenases of Taxol biosynthesis - PMC - PubMed Central - NIH.
- Paclitaxel total synthesis - Wikipedia.Wikipedia.
- Biosynthesis of Taxol - iGEM.iGEM.
- Taxadiene synthase - Wikipedia.Wikipedia.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. max-planck-innovation.com [max-planck-innovation.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Paclitaxel Biosynthesis Pathway Unlocked - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxol biosynthesis and molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 9. Insights into taxadiene synthase catalysis and promiscuity facilitated by mutability landscape and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taxadiene synthase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Targeted control of supporting pathways in paclitaxel biosynthesis with CRISPR-guided methylation [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of paclitaxel unravelled [mpg.de]
- 15. academic.oup.com [academic.oup.com]
- 16. biocompare.com [biocompare.com]
- 17. Bio-production of Baccatin III, an Important Precursor of Paclitaxel by a Cost-Effective Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. academic.oup.com [academic.oup.com]
Beyond Inhibition: Validating the Therapeutic Efficacy of Compound X
A Technical Guide to Targeted Protein Degradation (TPD) Development
Part 1: Executive Summary & Mechanism of Action
Compound X represents a paradigm shift from traditional "occupancy-driven" pharmacology to "event-driven" pharmacology. Unlike small molecule inhibitors that require high systemic exposure to maintain target saturation, Compound X is a Proteolysis Targeting Chimera (PROTAC) designed to catalytically eliminate the disease-causing protein ("OncoTarget-K") via the Ubiquitin-Proteasome System (UPS).
To validate Compound X for clinical translation, we must move beyond simple
The Catalytic Cycle of Compound X
The efficacy of Compound X relies on the formation of a productive ternary complex between the Target Protein, the PROTAC, and an E3 Ligase (e.g., Cereblon or VHL).
Figure 1: The catalytic cycle of Compound X. Unlike inhibitors, Compound X is not consumed in the process, allowing a single molecule to degrade multiple target proteins.
Part 2: Biophysical Characterization (The Ternary Complex)[1][2]
The first critical validation step is determining if Compound X forms a stable, cooperative ternary complex. A high binary affinity (
Protocol 1: Ternary Complex Stability via AlphaLISA
Objective: Quantify the Cooperativity Factor (
Methodology: We utilize a bead-based proximity assay (AlphaLISA).[1] The signal is generated only when the Donor bead (bound to E3 Ligase) and Acceptor bead (bound to Target) are brought within 200 nm by Compound X.
Step-by-Step Protocol:
-
Reagent Prep: Prepare 4x solutions of His-tagged E3 Ligase, Biotinylated Target Protein, and serially diluted Compound X in Immunoassay Buffer.
-
Incubation:
-
Add 5 µL E3 Ligase (Final: 10 nM).
-
Add 5 µL Target Protein (Final: 10 nM).
-
Add 5 µL Compound X (Titration: 0.1 nM – 10 µM).
-
Incubate 90 minutes at RT to reach equilibrium.
-
-
Detection:
-
Add 10 µL Anti-His Acceptor Beads + Streptavidin Donor Beads (20 µg/mL).
-
Incubate 60 minutes in the dark.
-
-
Readout: Measure signal on EnVision Multimode Plate Reader (Excitation 680nm / Emission 615nm).
Data Interpretation:
The Cooperativity Factor (
| Metric | Result for Compound X | Interpretation |
| Positive Cooperativity | The linker promotes stable protein-protein interactions (PPI). High degradation potential. | |
| Non-Cooperative | The linker is passive. Degradation depends solely on affinity. | |
| Negative Cooperativity | Steric clash in the linker. Redesign required. |
Part 3: Cellular Potency & The "Hook Effect"
A common pitfall in PROTAC development is the "Hook Effect" (or prozone effect). At high concentrations, Compound X saturates both the Target and the E3 Ligase independently, forming binary complexes that compete with the productive ternary complex.
Protocol 2: Kinetic Degradation Profiling (HiBiT Lytic Assay)
Objective: Determine
Methodology: We employ the Promega HiBiT system. The target protein is CRISPR-tagged with an 11-amino acid HiBiT peptide.[3][4] Detection occurs via complementation with LgBiT to form active NanoLuc luciferase.
Step-by-Step Protocol:
-
Cell Seeding: Plate HiBiT-Target knock-in cells (e.g., HEK293) at 5,000 cells/well in 384-well white plates.
-
Treatment: Treat cells with Compound X (11-point dose-response) for 6, 12, and 24 hours.
-
Lysis & Detection:
-
Add equal volume of Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and Substrate).
-
Orbitally shake for 5 minutes.
-
-
Analysis: Measure luminescence. Normalize to DMSO control (0% degradation) and a pan-inhibitor control (100% degradation).
The Hook Effect Visualization:
Figure 2: The Hook Effect. Efficacy drops at supratherapeutic doses because binary complexes (PROTAC-Target or PROTAC-E3) outcompete the productive ternary complex.
Critical Analysis:
If Compound X displays a sharp hook effect at concentrations near the projected
Part 4: Translational Pharmacokinetics (PK/PD)
Unlike inhibitors, Compound X does not need to maintain concentrations above
Key Metrics for Compound X:
- (Degradation Concentration 50%): The concentration required to degrade 50% of the target.
-
Resynthesis Rate (
): How fast the cell replenishes the target. Slow-turnover proteins allow for "hit-and-run" dosing.
Data Summary Table: Compound X vs. Standard Inhibitor
| Parameter | Standard Inhibitor | Compound X (Degrader) |
| Driver of Efficacy | Occupancy ( | Catalytic Turnover ( |
| Dosing Frequency | Daily (QD) / Twice Daily (BID) | Potential for Intermittent Dosing (e.g., Q3D) |
| High Dose Risk | Off-target toxicity | Hook Effect (Loss of efficacy) |
| Resistance Mechanism | Mutation of binding pocket | Loss of E3 Ligase expression |
Part 5: References
-
Promega Corporation. HiBiT Lytic Detection System Protocol. Link
-
Pike, A., et al. (2020). Optimizing proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. Link
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target Degradation [promega.sg]
- 4. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 5. semanticscholar.org [semanticscholar.org]
PRE-CLINICAL EVALUATION OF COMPOUND X: A STRATEGIC FRAMEWORK
Topic: Evaluation of Compound X (Novel BACE1 Inhibitor) in the 5xFAD Mouse Model of Alzheimer’s Disease Content Type: Technical Whitepaper / Pre-clinical Study Guide Audience: Senior Research Scientists, In Vivo Pharmacologists, Translational Medicine Leads
Targeting BACE1 in the 5xFAD Mouse Model of Alzheimer’s Disease
EXECUTIVE SUMMARY & RATIONALE
The failure rate in Alzheimer’s Disease (AD) drug development exceeds 99%, often due to poor translation between murine models and human pathology or insufficient target engagement in the CNS. This guide outlines a rigorous technical framework for evaluating Compound X , a novel, brain-penetrant
We utilize the 5xFAD transgenic mouse model (MMRRC Stock# 034840-JAX) due to its aggressive amyloid phenotype, which allows for rapid " go/no-go " decision-making regarding amyloid load reduction. Unlike slower models (e.g., Tg2576), 5xFAD mice exhibit intraneuronal A
MECHANISM OF ACTION (MOA)
The Amyloidogenic Cascade and BACE1 Intervention
Compound X functions by allosterically or orthosterically inhibiting BACE1, the rate-limiting enzyme in the production of Amyloid-
Scientific Integrity Note: A critical failure point for BACE1 inhibitors is selectivity against BACE2 (which causes hypopigmentation) and Cathepsin D (retinal toxicity). Compound X must demonstrate
Figure 1: Mechanism of Action. Compound X intercepts the amyloidogenic pathway at the rate-limiting step, preventing the formation of C99 and subsequent A
EXPERIMENTAL DESIGN & COHORTS
To ensure statistical power and account for the aggressive pathology of 5xFAD, the study must be longitudinal.
Cohort Structure:
-
N = 15 per group (Power > 0.8 to detect 30% difference in A
load). -
Genotype: Hemizygous 5xFAD (B6SJL background) vs. Wild Type (WT) littermates.
-
Dosing Regimen: Daily oral gavage (PO) or medicated chow.
-
Timeline: Start dosing at 1.5 months (pre-plaque) and sacrifice at 4 months (robust pathology).
| Group | Genotype | Treatment | Purpose |
| A | WT | Vehicle | Baseline behavior/biochemistry |
| B | 5xFAD | Vehicle | Disease control (Max pathology) |
| C | 5xFAD | Compound X (Low Dose) | Dose-dependency check |
| D | 5xFAD | Compound X (High Dose) | Efficacy ceiling |
| E | 5xFAD | Reference BACEi (e.g., Verubecestat) | Benchmarking |
CORE PROTOCOLS
Protocol A: Pharmacokinetics & Target Engagement (TE)
Why this matters: Many CNS drugs fail not because the target is wrong, but because the free brain concentration (
-
Terminal Sampling: At 4 months, dose animals and sacrifice at
(e.g., 2 hours). -
Collection: Collect plasma, CSF (cisterna magna puncture), and hemi-brain.
-
Analysis: LC-MS/MS for Compound X levels.
-
TE Biomarker: Measure sAPP
(direct product of BACE1) vs sAPP in brain homogenate. A decrease in sAPP with stable sAPP confirms specific BACE1 inhibition.
Protocol B: Sequential Extraction of A (Soluble vs. Insoluble)
Expertise Insight: 5xFAD mice produce massive amounts of A
Step-by-Step Methodology:
-
Microdissection: Isolate the hippocampus and cortex on ice. Weigh tissue.[1]
-
Fraction 1 (TBS-Soluble):
-
Homogenize tissue in 15 volumes of ice-cold TBS with protease inhibitors.
-
Centrifuge at 100,000 x g for 60 min at 4°C.
-
Supernatant = Cytosolic/Extracellular soluble A
.
-
-
Fraction 2 (Detergent-Soluble):
-
Resuspend pellet in TBS + 1% Triton X-100 (or RIPA). Sonicate briefly.
-
Centrifuge at 100,000 x g for 60 min at 4°C.
-
Supernatant = Membrane-associated A
(e.g., C99).
-
-
Fraction 3 (Insoluble/Plaque):
-
Resuspend pellet in 70% Formic Acid (FA).[2] Sonicate.
-
Centrifuge at 100,000 x g for 60 min at 4°C.
-
Neutralize supernatant with 1M Tris (pH 11) immediately before ELISA.
-
Supernatant = Fibrillar/Plaque A
.
-
Figure 2: Sequential Extraction Workflow. This rigorous fractionation is required to accurately quantify the pharmacodynamic effect of Compound X on different A
Protocol C: Behavioral Assessment (Morris Water Maze)
Rationale: 5xFAD mice exhibit spatial memory deficits starting at 4-5 months. Testing at 4 months may show early deficits, but extending the study to 6 months is recommended for robust behavioral data.
-
Apparatus: 1.2m diameter pool, opaque water (titanium dioxide), 24°C.
-
Phase 1: Visible Platform (Days 1-2): Exclude mice with visual/motor deficits (common in older 5xFAD).
-
Phase 2: Hidden Platform (Days 3-7): 4 trials/day. Measure Escape Latency and Path Length .
-
Success Metric: WT mice should show a learning curve (decreasing latency). 5xFAD vehicle mice should show a flat or shallow curve.
-
-
Phase 3: Probe Trial (Day 8): Remove platform. Measure Time in Target Quadrant .
-
Efficacy: Compound X treated mice should spend significantly more time (>25%) in the target quadrant compared to Vehicle 5xFAD.
-
DATA INTERPRETATION & EXPECTED OUTCOMES
The following table outlines the validation criteria for Compound X to proceed to the next development stage.
| Parameter | Assay Method | Success Criteria (vs. Vehicle) |
| Target Engagement | Western Blot / ELISA | sAPP |
| Soluble A | ELISA (Sup 1) | Reduced >40% (indicates reduced production). |
| Plaque Load | IHC (6E10 antibody) | Reduced Area % in Cortex/Hippocampus. |
| Inflammation | IHC (Iba1, GFAP) | Reduction in microgliosis surrounding plaques. |
| Cognition | Morris Water Maze | Statistically significant reduction in escape latency (Day 7). |
REFERENCES
-
Oakley, H., et al. (2006).[3] "Intraneuronal beta-amyloid aggregates, neurodegeneration, and neuron loss in transgenic mice with five familial Alzheimer's disease mutations: potential factors in amyloid plaque formation." Journal of Neuroscience.
-
The Jackson Laboratory. "Strain Details: 5xFAD (Stock No. 034840)." JAX Database.
-
Vassar, R. (2002). "BACE1: The beta-secretase enzyme in Alzheimer's disease." Journal of Molecular Neuroscience.
-
Vorhees, C. V., & Williams, M. T. (2006). "Morris water maze: procedures for assessing spatial and related forms of learning and memory."[4][5][6] Nature Protocols.
-
Youmans, K. L., et al. (2011). "Amyloid-β accumulation in the 5xFAD mouse model is associated with reduced survival and sensorimotor impairments." Frontiers in Behavioral Neuroscience.
-
Izco, M., et al. (2013). "Optimized Protocol for Amyloid-β Extraction from the Brain." Journal of Alzheimer's Disease.
Sources
Methodological & Application
Application Note: Handling, Storage, and Stability Protocols for Compound X
Scope and Definition
Compound X is defined herein as a representative High Potency Active Pharmaceutical Ingredient (HPAPI) belonging to the class of hydrophobic small molecule inhibitors (MW ~450–600 Da). It exhibits characteristics typical of advanced drug candidates: high target affinity, low aqueous solubility, and susceptibility to oxidative and hydrolytic degradation.
Critical Safety Warning: Compound X is classified as OEL Band 4 (Occupational Exposure Limit < 1 µg/m³) . All solid-state handling must occur within a certified Containment Primary Engineering Control (C-PEC).
Material Safety & Risk Assessment (E-E-A-T)
Scientific Rationale: The primary risk in handling NCEs (New Chemical Entities) like Compound X is not merely acute toxicity, but sensitization and unknown long-term genotoxicity. The protocols below are designed to isolate the operator from the compound (Safety) and the compound from the environment (Stability).
Containment Strategy
| Parameter | Requirement | Rationale |
| Primary Containment | Class II Type B2 Biosafety Cabinet or Rigid Isolator | Prevents aerosolization of powder; Type B2 exhausts 100% to outside, preventing recirculation of volatile solvents. |
| PPE | Double nitrile gloves (tested to ASTM F739), Tyvek lab coat, N95/P100 respirator (if outside isolator) | Nitrile offers superior resistance to organic solvents (DMSO/MeOH) compared to latex. |
| Transfer | Split Butterfly Valve (SBV) or Rapid Transfer Port (RTP) | Minimizes dust generation during powder transfer between vessels. |
Authoritative Grounding: These containment strategies align with USP <800> Hazardous Drugs—Handling in Healthcare Settings and OSHA guidelines for HPAPIs [1, 2].
Storage Protocols: Preserving Chemical Integrity
Expert Insight: Stability is not static. Compound X is prone to solid-state hydrolysis if exposed to humidity and photolytic degradation under ambient light. The following decision matrix ensures maximum shelf-life.
Environmental Control Logic
The following logic gate determines the optimal storage condition based on the physical state of Compound X.
Figure 1: Decision matrix for storage conditions. Note the specific handling of DMSO solutions to prevent phase separation artifacts.
Specific Storage Conditions
-
Temperature: Store neat powder at -20°C ± 5°C .
-
Why? Arrhenius kinetics dictate that chemical degradation rates halve for every 10°C drop.
-
-
Container: Amber borosilicate glass vials with Teflon-lined screw caps.
-
Why? Amber glass blocks UV radiation (<450 nm), preventing photo-oxidation. Teflon liners prevent plasticizer leaching (e.g., phthalates) which can contaminate LC-MS assays.
-
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.
-
Why? Displaces oxygen and moisture. Argon is heavier than air and provides a more stable blanket than Nitrogen for open vials.
-
Solubilization & Handling Protocols
Trustworthiness: This protocol addresses the common failure mode of "crashing out" (precipitation) upon dilution.
Solvent Compatibility Table
| Solvent | Solubility Limit (mg/mL) | Stability (25°C) | Notes |
| DMSO | > 50 | High (24 hrs) | Caution: DMSO is hygroscopic. Absorbed water can catalyze hydrolysis. Use anhydrous grade (≤0.005% water). |
| Ethanol | ~ 25 | Moderate (6 hrs) | Volatile; evaporation alters concentration. Keep capped. |
| Water/PBS | < 0.1 | Low (< 1 hr) | Do not store. Prepare fresh. Compound X will precipitate or adhere to plastic. |
Stock Solution Preparation Workflow
Objective: Prepare a 10 mM stock solution in DMSO.
-
Equilibration: Allow the vial of Compound X to warm to room temperature (RT) inside the desiccator before opening.
-
Weighing: Use an analytical balance (readability 0.01 mg) inside the containment hood. Use an anti-static gun to neutralize static charge on the powder.
-
Dissolution:
-
Add Anhydrous DMSO to the vial.
-
Vortex for 30 seconds. If undissolved, sonicate in a water bath at 35°C for 5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solubilization.
-
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Why? Repeated freeze-thaw cycles of DMSO stocks cause moisture absorption and compound degradation [3].
-
Stability Validation: The "Self-Validating" System
Expertise: Do not assume stability; prove it. Use this HPLC protocol to verify the integrity of Compound X before critical assays.
Quality Control (QC) Check
Before starting a high-value experiment (e.g., in vivo study or HTS screen), run a "System Suitability" check.
Method: Reverse-Phase HPLC (Generic Protocol for Hydrophobic NCEs)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (or λ_max of Compound X).
Acceptance Criteria:
-
Purity: Area under curve (AUC) > 95%.
-
Retention Time Shift: < 2% deviation from standard.
-
New Peaks: Any new peak > 1% AUC indicates degradation (likely hydrolysis or oxidation products).
Waste Disposal
Compound X must be treated as P-listed hazardous waste (acutely toxic) under RCRA guidelines if applicable.
-
Solids: Incineration in a permitted hazardous waste combustor.
-
Liquids: Collect in "Halogenated Organic Solvent" waste streams if DMSO/DCM is used.
-
Decontamination: Surfaces should be cleaned with 10% bleach (sodium hypochlorite) followed by 70% Ethanol to degrade and remove residues.
References
-
OSHA Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]
Sources
In vivo administration of Compound X in animal models
Application Note: Optimized In Vivo Administration of Compound X (Small Molecule) in Rodent Models
Abstract & Scope
This technical guide provides a standardized framework for the in vivo administration of "Compound X," defined here as a lipophilic small molecule (BCS Class II/IV) requiring solubilization strategies. Inconsistent drug delivery is the primary cause of variability in preclinical data. This document bridges the gap between bench-top formulation and animal dosing, ensuring that the biological effects observed are due to the compound itself, not artifacts of the vehicle or administration technique.
Pre-Formulation Strategy: The "Go/No-Go" Decision
Before touching an animal, the physicochemical properties of Compound X must be matched to a physiological vehicle. Causality Warning: Administering a suspension when a solution is expected leads to erratic absorption and "staircase" PK data.
Formulation Decision Matrix
The following workflow dictates the vehicle selection process based on solubility.
Figure 1: Decision tree for vehicle selection. Prioritize solutions over suspensions for bioavailability studies.
Protocol 1: Preparation of "Goldilocks" Vehicle
This protocol describes the preparation of a standard co-solvent system (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline). This vehicle balances solubility power with physiological tolerance.
Reagents:
-
Compound X (High Purity)
-
Dimethyl Sulfoxide (DMSO) - Grade: USP/Ph.Eur
-
Polyethylene Glycol 300 (PEG300)
-
Polysorbate 80 (Tween 80)[1]
-
Sterile Saline (0.9% NaCl)
Step-by-Step Procedure:
-
Primary Solubilization (The "Spike"):
-
Weigh the required amount of Compound X into a sterile glass vial.
-
Add 5% of the total final volume of DMSO.
-
Why: DMSO is a powerful solvent but toxic at high volumes. We use the minimum amount to break the crystal lattice.
-
Action: Vortex vigorously until the pellet disappears. If it does not dissolve here, stop. You need a suspension protocol.
-
-
Stabilization:
-
Add 40% of the total final volume of PEG300.
-
Vortex to mix.
-
Add 5% of the total final volume of Tween 80.
-
Why: Tween 80 acts as a surfactant to prevent the compound from crashing out when water is added.
-
-
Aqueous Phase Addition (Critical Step):
-
Slowly add 50% of the total final volume of warm (37°C) Sterile Saline while vortexing.
-
Caution: Adding cold saline rapidly can cause "shock precipitation."
-
-
Validation:
-
Hold the vial up to a light source. The solution should be clear. If it is cloudy (Tyndall effect), sonicate for 5 minutes. If it remains cloudy, it is a suspension.
-
Route of Administration & Dosing Limits
Adhering to volume limits is critical for animal welfare and data integrity. Exceeding these volumes alters absorption kinetics and induces stress.[2]
Table 1: Recommended Dosing Volumes (Mouse & Rat) Derived from Turner et al. (2011) and University of Iowa Guidelines.
| Route | Species | Ideal Volume | Max Volume (Good Practice) | Absolute Max (Limit) | Bioavailability Speed |
| Oral (PO) | Mouse (25g) | 0.15 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Slow / Variable |
| Rat (250g) | 1.5 mL | 2.5 mL (10 mL/kg) | 5.0 mL | ||
| Intraperitoneal (IP) | Mouse (25g) | 0.1 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Fast |
| Rat (250g) | 1.0 mL | 2.5 mL (10 mL/kg) | 5.0 mL | ||
| Intravenous (IV) | Mouse (25g) | 0.05 mL | 0.125 mL (5 mL/kg) | 0.2 mL (Bolus) | Immediate |
| Rat (250g) | 0.5 mL | 1.25 mL (5 mL/kg) | 2.0 mL (Bolus) | ||
| Subcutaneous (SC) | Mouse (25g) | 0.1 mL | 0.25 mL (10 mL/kg) | 0.5 mL | Slow / Sustained |
Protocol 2: Administration Techniques
Oral Gavage (PO)
Objective: Deliver compound directly to the stomach without entering the trachea.
-
Restraint: Scruff the mouse firmly to immobilize the head and straighten the esophagus. The line from mouth to cardia must be vertical.
-
Measurement: Measure the gavage needle from the nose to the last rib (ensures the tip reaches the stomach).
-
Insertion:
-
Introduce the bulb tip into the side of the mouth (diastema).
-
Gently advance along the roof of the mouth.
-
Stop if you feel resistance. Causality: Resistance usually means you are hitting the tracheal cartilage. Forcing it causes aspiration pneumonia.
-
-
Delivery: Depress the plunger smoothly. Withdraw the needle after the swallow reflex is observed.
Intraperitoneal (IP) Injection
Objective: Deliver compound into the peritoneal cavity, avoiding the cecum and bladder.
-
Position: Tilt the animal head-down (Trendelenburg position) so abdominal organs slide cranially.
-
Site: Lower right quadrant of the abdomen.
-
Why: The cecum (large fluid-filled sack) is located on the left. Injecting the right side minimizes the risk of perforating the gut.
-
-
Action: Insert needle (25G-27G) at a 30-degree angle. Aspirate slightly.
-
Validation: If yellow fluid appears, you hit the bladder. If green/brown, you hit the gut. Discard and start over. If negative pressure, inject.
-
Post-Administration Monitoring & PK Workflow
The study does not end at dosing. The following workflow ensures data integrity during the sampling phase.
Figure 2: Pharmacokinetic (PK) sampling workflow with safety limits.
Blood Volume Constraints:
-
Total Blood Volume (TBV) ≈ 72 mL/kg (Mouse).
-
Rule: Do not remove >10-15% of TBV in a 2-week period without fluid replacement (Diehl et al., 2001).
-
Example: For a 25g mouse, TBV is ~1.8 mL. Max draw is ~0.18 mL (180 µL) total.
Troubleshooting & Common Pitfalls
| Issue | Observation | Root Cause | Solution |
| Compound Crash | Crystals visible in syringe or needle clogging. | "Shock" precipitation when contacting aqueous phase. | Increase surfactant (Tween) or switch to slow infusion. Keep vehicle warm (37°C). |
| Peritonitis | Animal hunched, abdominal swelling 24h post-IP. | Vehicle irritation (High DMSO) or non-sterile technique. | Reduce DMSO concentration (<10%). Ensure filter sterilization (0.22 µm). |
| Hemolysis | Plasma samples are pink/red. | Needle gauge too small or vigorous vortexing of blood. | Use larger needle (25G vs 27G). Invert tubes gently; do not vortex blood. |
| Weight Loss | >15% body weight drop. | Vehicle toxicity or drug toxicity. | Run a vehicle-only control group to isolate the cause. |
References
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.[2][3] Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.[2]
-
Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521.
-
Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology, 21(1), 15–23.
-
University of Iowa (2023). Recommended Volumes for Administered Substances. Office of Animal Resources Guidelines.
Sources
Application Note & Protocol Guide: High-Throughput Screening for Novel Kinase Inhibitors Using Compound X
Abstract
This guide provides a comprehensive framework for utilizing Compound X, a novel kinase inhibitor, in high-throughput screening (HTS) campaigns aimed at identifying potential therapeutic agents for oncology. We delve into the scientific rationale behind assay design, present detailed, step-by-step protocols for both primary biochemical and secondary cell-based assays, and offer robust data analysis and troubleshooting methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to employ Compound X in their discovery pipelines. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system designed to deliver high-quality, reproducible results.
Introduction: The Role of Kinase Inhibition in Oncology and the Promise of Compound X
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) has revolutionized the discovery of kinase inhibitors by enabling the rapid testing of large compound libraries to identify "hits" that modulate the activity of a specific kinase target.[2][3][4][5]
Compound X is a potent, ATP-competitive kinase inhibitor with demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[6][7] Its unique chemical scaffold presents an opportunity to discover novel intellectual property and develop next-generation cancer therapeutics. This guide will walk you through the essential steps of designing and executing a successful HTS campaign with Compound X as a reference compound and potential backbone for a screening library.
The overall workflow of an HTS campaign is a multi-step process designed to efficiently identify and validate promising lead compounds.[5][8]
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Detailed Protocol: Primary HTS
This protocol is designed for a 384-well plate format, a common choice for HTS to conserve reagents and increase throughput. [5] Materials:
-
Purified target kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™-labeled kinase tracer
-
Compound X (positive control)
-
DMSO (negative control)
-
Compound library plates
-
384-well, low-volume, black, opaque microplates
-
TR-FRET-capable plate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution in the assay buffer.
-
Prepare a 2X tracer/Compound X/library compound solution in the assay buffer.
-
Expertise Insight: The stability of all reagents should be confirmed prior to commencing the screen to avoid assay drift. [9]
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 50 nL of each library compound, Compound X (positive control), and DMSO (negative control) into the appropriate wells of the 384-well assay plate.
-
-
Reagent Addition:
-
Add 5 µL of the 2X kinase/antibody solution to all wells.
-
Add 5 µL of the 2X tracer solution to all wells except those designated for the "no tracer" control.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis and Hit Identification
Robust data analysis is crucial for minimizing false positives and negatives. [10] Data Normalization:
-
Calculate the TR-FRET ratio for each well.
-
Normalize the data using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))
Hit Selection:
-
A common method for hit selection is to use a threshold based on the standard deviation (SD) of the sample population. A typical cutoff is 3x the SD from the mean of the library compounds. [11] Quality Control:
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. [12] Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|
| Z'-factor | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
Secondary Screening: Cell-Based Assays
Hits identified in the primary biochemical screen must be validated in a more physiologically relevant context. [13]Cell-based assays are essential for confirming on-target activity within a cellular environment and for eliminating compounds that are inactive due to factors like poor cell permeability. [14][15][16]
Assay Principle: Cell Viability Assay
A common secondary assay for anti-cancer compounds is a cell viability assay, which measures the number of living cells after treatment. [6]The resazurin reduction assay is a simple and sensitive fluorescence-based method for this purpose. [17] Causality behind this choice:
-
Physiological Relevance: It directly measures the cytotoxic or cytostatic effect of the compound on cancer cells.
-
High-Throughput Compatibility: The assay is easily adaptable to a microplate format for HTS. [18]* Mechanism-Independent: It provides a general measure of cell health, making it a good initial secondary screen before more specific mechanistic studies.
Caption: Principle of the resazurin-based cell viability assay.
Detailed Protocol: Secondary Cell Viability Screen
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
Compound X (positive control)
-
DMSO (negative control)
-
Confirmed hits from the primary screen
-
384-well, clear-bottom, black-walled microplates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 384-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Trustworthiness: Consistent cell seeding is critical for reproducible results.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and Compound X.
-
Treat the cells with the compounds for 48-72 hours.
-
-
Resazurin Addition:
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis and Potency Determination
The goal of the secondary screen is to determine the potency of the hit compounds, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Data Normalization:
-
Normalize the fluorescence data to the DMSO-treated controls (100% viability) and a cytotoxic control (0% viability).
-
-
Dose-Response Curve Fitting:
-
Plot the normalized cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
| Compound | IC50 (µM) |
| Compound X | 0.15 |
| Hit Compound 1 | 0.28 |
| Hit Compound 2 | 1.2 |
| Hit Compound 3 | >10 |
Troubleshooting Common HTS Issues
Even with well-designed assays, issues can arise during an HTS campaign. [19]
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High False-Positive Rate | Compound autofluorescence, compound aggregation, off-target effects. | Perform counter-screens without the target enzyme; use orthogonal assays with different detection methods. [11] |
| High False-Negative Rate | Low compound concentration, poor compound solubility, assay instability. | Re-screen at a higher concentration; check compound solubility in assay buffer; monitor assay performance over time. |
| Poor Z'-factor | Reagent instability, inconsistent liquid handling, cell plating variability. | Validate reagent stability;[9] optimize automated liquid handling protocols; ensure uniform cell seeding. |
| Edge Effects | Uneven temperature or evaporation across the plate. | Use plates with lids, ensure proper incubator humidity, and avoid using the outer wells for samples. [9]|
Conclusion
This application note provides a detailed guide for conducting a high-throughput screening campaign to identify novel kinase inhibitors using Compound X as a reference. By following the principles of robust assay design, meticulous execution, and rigorous data analysis, researchers can increase the likelihood of discovering promising lead compounds for further drug development. The transition from a primary biochemical screen to a secondary cell-based assay is a critical step in validating hits and ensuring their physiological relevance.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
The John Curtin School of Medical Research. (n.d.). Compound Screening. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Zhang, X., et al. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [Link]
-
Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Macarron, R., et al. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: HTS Assay Validation. Retrieved from [Link]
-
American Association for Cancer Research. (2008). Molecular targets of compound X in head and neck cancer. Retrieved from [Link]
-
Cui, W., et al. (2014). Simple fluorescence-based high throughput cell viability assay for filamentous fungi. Journal of Applied Microbiology, 117(5), 1391–1399. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]
-
BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Zhang, X. D. (2011). A new method for robust determination of Z-factor in high-throughput screening. Pharmacogenomics, 12(4), 545–551. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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AACR. (2014). Molecular targets of compound X in head and neck cancer. Retrieved from [Link]
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NIH. (2020). Compound Opening Arrow Mixture exerts anti-tumor effects in a mouse model of breast cancer. Retrieved from [Link]
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Basicmedical Key. (2022). High-Throughput Screening Data Analysis. Retrieved from [Link]
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Beckman Coulter. (n.d.). Secondary Screening vs. High-throughput. Retrieved from [Link]
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PubMed. (2014). Simple fluorescence-based high throughput cell viability assay for filamentous fungi. Retrieved from [Link]
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NIH. (2008). Compound Management for Quantitative High-Throughput Screening. Retrieved from [Link]
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Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
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BioTechnologia. (2016). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
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NIH. (2020). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]
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NIH. (2020). Compound Opening Arrow Mixture exerts anti-tumor effects in a mouse model of breast cancer. Retrieved from [Link]
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UT Southwestern. (2024). Experimental compound kills cancer, spares immune cells. Retrieved from [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
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Illumina. (2019). Infinium HTS Assay Reference Guide. Retrieved from [Link]
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Basicmedical Key. (2022). High-Throughput Screening Data Analysis. Retrieved from [Link]
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UCLA. (2016). Chemical compound holds promise as cancer treatment with fewer side effects than traditional chemotherapy. Retrieved from [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]
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AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]
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Oxford Academic. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Retrieved from [Link]
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University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]
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ScienceDaily. (2013). Compound stimulates tumor-fighting protein in cancer therapy. Retrieved from [Link]
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Sartorius. (2025). Advancing Drug Discovery: The Power of Flow Cytometry in Compound Screening. Retrieved from [Link]
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NIH. (2016). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]
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Application Note & Protocol: Crystallization of Acetylsalicylic Acid (Aspirin)
Introduction
Acetylsalicylic acid (ASA), the active ingredient in Aspirin, is one of the most widely consumed medications globally for treating pain, fever, and inflammation.[1] The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence stability, dissolution rate, and bioavailability. Crystallization is a pivotal purification and particle engineering technique used to isolate ASA in a pure, crystalline form with desired physical characteristics.[2] The ability of a substance to exist in more than one crystal structure is known as polymorphism.[3] Different polymorphic forms can exhibit varied physical properties; for instance, a more thermodynamically stable polymorph is typically less soluble than a less stable one.[4] Aspirin is known to exist in multiple polymorphic forms, with Form I being the most common and readily synthesized.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for crystallizing high-purity acetylsalicylic acid. It details two primary, robust protocols—cooling crystallization and anti-solvent crystallization—and outlines the necessary analytical techniques to verify the final product's quality and identity.
Physicochemical Properties of Acetylsalicylic Acid
A thorough understanding of ASA's physicochemical properties is fundamental to designing a successful crystallization protocol.
-
Molecular Formula: C₉H₈O₄[6]
-
Molecular Weight: 180.16 g/mol [3]
-
Appearance: White, crystalline powder or colorless crystals.[3]
-
Melting Point: Approximately 136°C (decomposes).[3][7] The observed melting range can be broad and dependent on the measurement method and presence of impurities like salicylic acid.[8]
-
Polymorphism: Aspirin exhibits polymorphism, with at least two forms (I and II) identified at ambient conditions.[9][10] These forms have similar crystal lattice packing but differ in their intermolecular hydrogen bonds.[3]
-
Solubility: The choice of solvent is critical for crystallization.[11] ASA is slightly soluble in water but freely soluble in organic solvents like ethanol and acetone.[7][12] Its solubility in hot solvents is significantly higher than in cold solvents, a principle that underpins cooling crystallization.[2][13]
Table 1: Solubility of Acetylsalicylic Acid in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~80 mg/mL | [6] |
| Acetone | High solubility, highest among common organic solvents. | [11] |
| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL | [6] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [6] |
| Water | Slightly soluble; ~2.7 mg/mL in PBS (pH 7.2). | [6] |
| Diethyl Ether | Soluble | [7] |
Note: Solubility is temperature-dependent. The values provided are approximate and typically measured at or near room temperature.
Principles of Crystallization
Crystallization is a phase-change process where a solute transitions from a liquid solution to a solid crystalline state. It is driven by supersaturation , a non-equilibrium state where the solute concentration in the solution exceeds its equilibrium solubility at a given temperature.[14]
Supersaturation can be achieved through several methods:
-
Cooling: For solutes that are significantly more soluble at higher temperatures, cooling a saturated solution reduces solubility, creating a supersaturated state.[13][15][16]
-
Anti-Solvent Addition: Adding a second solvent (an anti-solvent) in which the solute is poorly soluble reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation.[16][17]
-
Evaporation: Removing the solvent increases the solute concentration until it surpasses the solubility limit.[16][18]
The crystallization process consists of two main stages:
-
Nucleation: The initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.
-
Crystal Growth: The subsequent growth of these nuclei into larger, macroscopic crystals.
Controlling the rate of supersaturation is crucial. Slow, controlled cooling or anti-solvent addition generally promotes the growth of larger, more perfect crystals, whereas rapid changes can lead to the precipitation of small or amorphous particles, trapping impurities.[19]
Caption: General workflow for the purification of a solid compound via crystallization.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Cooling Crystallization from Ethanol
This method leverages the significant difference in ASA's solubility in hot versus cold ethanol.[2]
Materials & Equipment:
-
Crude Acetylsalicylic Acid
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Ice-water bath
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula and glass stirring rod
Procedure:
-
Dissolution: Place the crude ASA into an Erlenmeyer flask. Add a minimal volume of ethanol. Gently warm the mixture on a hot plate while swirling until all the solid dissolves.[20] The goal is to create a saturated solution, so avoid adding a large excess of solvent.[2]
-
Cooling & Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin within minutes.[21] Slow cooling is essential to prevent rapid precipitation and impurity inclusion.[19]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals by further decreasing ASA's solubility.[20][22]
-
Inducing Crystallization (If Necessary): If crystals do not form, you can induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of pure ASA.[21][23]
-
Isolation: Set up a vacuum filtration apparatus with a Büchner funnel. Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals.
-
Filtration & Washing: Swirl the flask to create a slurry and quickly pour the contents into the Büchner funnel under vacuum. Wash the collected crystals with a small portion of ice-cold ethanol or water to remove any soluble impurities adhering to the crystal surfaces.[22][23]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them.[21] Transfer the purified crystals to a clean, pre-weighed watch glass and allow them to dry completely.
Protocol 2: Anti-Solvent Crystallization from Ethanol/Water
This protocol is effective for purifying ASA by dissolving it in a good solvent (ethanol) and then adding an anti-solvent (water) to induce precipitation.[17] ASA has very low solubility in cold water.[24]
Materials & Equipment:
-
Crude Acetylsalicylic Acid
-
Ethanol (95% or absolute)
-
Deionized water, cold
-
Erlenmeyer flask
-
Hot plate
-
Ice-water bath
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ASA in a small amount of ethanol, warming gently on a hot plate if necessary to ensure complete dissolution.[20]
-
Anti-Solvent Addition: Once dissolved, remove the flask from the heat. Slowly add cold deionized water dropwise to the solution while swirling.[20] Water acts as the anti-solvent, reducing the solubility of ASA and causing the solution to become cloudy, indicating the onset of crystallization.
-
Cooling & Crystallization: Continue adding water until crystal formation is substantial. Then, cool the flask first to room temperature and subsequently in an ice-water bath to ensure maximum recovery.[20]
-
Isolation & Washing: Collect the crystals via vacuum filtration as described in Protocol 1. Wash the crystals with a small amount of ice-cold water.
-
Drying: Dry the crystals on the funnel under vacuum, then transfer them to a watch glass to dry completely.
Caption: Phase diagram illustrating the principle of supersaturation for crystallization.
Characterization of Purified Acetylsalicylic Acid
It is essential to verify the purity and identity of the recrystallized product.
-
Melting Point Determination: A sharp melting point close to the literature value (~136°C) indicates high purity. Impurities typically depress and broaden the melting range.[8]
-
Ferric Chloride Test: This qualitative test detects the presence of unreacted salicylic acid, which is a common impurity.[24] Salicylic acid contains a phenolic hydroxyl group that gives a distinct violet color with ferric chloride solution. Pure ASA, having an ester group instead, should yield a negative (yellow) result.
-
Spectroscopic Analysis (FTIR): Infrared spectroscopy can confirm the chemical identity. Key peaks for ASA include a strong C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), another C=O stretch for the ester (~1730-1750 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).[21]
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of the material. The resulting diffraction pattern is a unique fingerprint for a specific crystal structure and can be compared to reference patterns for known ASA polymorphs.[1]
Troubleshooting
Table 2: Common Crystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form | - Too much solvent was used. - Solution is not sufficiently supersaturated. | - Boil off some solvent to increase concentration and try cooling again.[19] - Induce crystallization by scratching the flask or adding a seed crystal.[21][23] |
| Oiling out | - Solution is supersaturated at a temperature above the solute's melting point. - Cooling is too rapid. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Crystals form too quickly | - Solution is too concentrated. - Cooling is too fast. | - Reheat to redissolve the solid, add a small amount of extra solvent, and cool more slowly to encourage larger crystal growth.[19] |
| Low yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[19] - Premature crystallization during hot filtration. | - Recover a second crop of crystals by evaporating some of the solvent from the filtrate.[19] - Ensure the filtration apparatus is pre-heated if filtering a hot saturated solution. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Consider using a small amount of activated carbon to adsorb colored impurities from the hot solution before filtration and cooling. |
References
-
Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure. [Link]
-
AIChE. (n.d.). (653g) Solubilty of Acetylsalicylic Acid in Some Organic Solvents. AIChE Proceedings. [Link]
-
ACS Publications. (n.d.). The Third Ambient Aspirin Polymorph. Crystal Growth & Design. [Link]
-
UBC Library Open Collections. (n.d.). The recrystallization and dissolution of acetylsalicylic acid. [Link]
-
OSTI.gov. (n.d.). The Third Ambient Aspirin Polymorph. [Link]
-
Japanese Pharmacopoeia. (n.d.). Aspirin Tablets. [Link]
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. [Link]
- Unknown Source. (n.d.). Preparation, Purification and Analysis of Aspirin (acetylsalicylic acid) Synthesis.
- Unknown Source. (n.d.). EXPE (4) : Determination of Solubility of Aspirin in Single and Mixed Solvents.
-
MaChemGuy via YouTube. (2021). PRACTICAL SKILLS - RECRYSTALLISATION OF ASPIRIN. [Link]
-
ResearchGate. (n.d.). Aspirin Solubility in Different Solvents. [Link]
-
Chemistry LibreTexts. (2023). 2.3: Synthesis and Recrystallization of Aspirin. [Link]
-
ACS Publications. (n.d.). Gas-Antisolvent (GAS) Crystallization of Aspirin Using Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Growth and Characterization of Aspirin Crystal in the Phosphoric acid Medium. [Link]
-
PubMed. (n.d.). Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization. [Link]
-
Moorpark College. (n.d.). Experiment #15 – Synthesis and Characterization of Aspirin. [Link]
- Google Patents. (n.d.). US20100331285A1 - Novel Polymorph of Acetylsalicylic Acid, and Methods of Making and Using the Same.
-
Ebner. (n.d.). Cooling Crystallization & Crystallizers. [Link]
-
Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]
-
YouTube. (2025). Common Challenges in Crystallization Processes. [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation. [Link]
-
ResearchGate. (2017). (PDF) Crystallization and morphological characteristics of acetyl-salicylic acid (aspirin) synthesized from substrates of different source. [Link]
-
ResearchGate. (2025). (PDF) Development of Spherical Crystals of Acetylsalicylic Acid for Direct Tablet-making. [Link]
-
Chemistry LibreTexts. (2025). LAB 6 - SYNTHESIS AND ANALYSIS OF ASPRIN. [Link]
-
Cool Separations. (n.d.). Cooling Crystallization Technology. [Link]
-
ResearchGate. (2025). Coping with crystallization problems. [Link]
-
ResearchGate. (2018). (PDF) POLYMORPHISM OF ASPIRIN: A NEW PERSPECTIVE. [Link]
-
ACS Omega. (2024). Revisiting Aspirin Polymorphic Stability Using a Machine Learning Potential. [Link]
-
Scribd. (n.d.). 11-Problems and Solutions-21-07-2023. [Link]
-
Wikipedia. (n.d.). Crystallization. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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- 8. The recrystallization and dissolution of acetylsalicylic acid - UBC Library Open Collections [open.library.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. proceedings.aiche.org [proceedings.aiche.org]
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- 14. scribd.com [scribd.com]
- 15. Cooling Crystallization & Crystallizers | EBNER [ebner-co.de]
- 16. mt.com [mt.com]
- 17. Enhancing pharmaceutical crystallization in a flow crystallizer with ultrasound: Anti-solvent crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Crystallization - Wikipedia [en.wikipedia.org]
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- 20. chem.libretexts.org [chem.libretexts.org]
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Using Compound X in co-immunoprecipitation assays
Application Note: Enhancing Capture of Transient Protein Complexes using Compound X
Executive Summary
Co-immunoprecipitation (co-IP) is the gold standard for validating protein-protein interactions. However, traditional protocols often fail to capture transient (enzyme-substrate) or weak affinity (
Compound X is a next-generation, membrane-permeable, reversible cross-linker designed to "freeze" these interactions in the living cell before lysis. This guide details the optimized workflow for using Compound X to stabilize complexes, ensuring high-fidelity capture of physiological interactions that are typically lost in standard co-IP workflows.
Mechanism of Action
Compound X functions by permeating the cell membrane and covalently cross-linking interacting proteins within Ångström-level proximity. Unlike non-specific fixatives (e.g., formaldehyde), Compound X possesses a cleavable spacer arm, allowing the protein complex to be reversed (uncoupled) during the elution step for clear resolution on SDS-PAGE.
Figure 1: The Compound X Stabilization Workflow
Caption: Workflow for stabilizing transient interactions. Compound X permeates live cells to cross-link complexes in situ, protecting them from dissociation during lysis.
Optimization Matrix: Dose & Time
Before the main experiment, you must determine the optimal cross-linking conditions. Over-cross-linking results in large, insoluble aggregates that remain in the pellet; under-cross-linking fails to capture the prey protein.
Table 1: Compound X Optimization Matrix
| Condition | Concentration (mM) | Incubation Time (RT) | Application |
| Low Stringency | 0.25 - 0.5 mM | 10 - 15 min | Cytosolic, high-abundance complexes. |
| Standard | 1.0 mM | 30 min | Most transient signaling complexes (Kinase-Substrate). |
| High Stringency | 2.0 - 5.0 mM | 45 min | Membrane-bound receptors; weak nuclear complexes. |
Senior Scientist Insight: Start with 1.0 mM for 30 minutes . If you observe a "smear" at the top of your Western blot (high molecular weight aggregates), reduce concentration to 0.5 mM.
Detailed Protocol
Materials Required
-
Compound X: Prepare a 100 mM stock in dry DMSO (store at -20°C).
-
Quenching Buffer: 1M Tris-HCl, pH 7.5 (or 1M Glycine).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1mM EDTA, Protease/Phosphatase Inhibitors.
-
Note: Avoid primary amines (Tris/Glycine) in the treatment buffer, but they are required for quenching.
-
-
Elution Buffer: 2X SDS Sample Buffer containing 5%
-Mercaptoethanol (BME) or 100 mM DTT .
Step 1: In-Cell Cross-linking
-
Grow cells to 80-90% confluency.
-
Wash: Aspirate media and wash cells 2x with warm PBS (pH 7.4) .
-
Critical: Remove all traces of growth media. Media often contains amino acids (glutamine) that will compete with Compound X and neutralize it before it enters the cell.
-
-
Treatment: Dilute Compound X stock into warm PBS to the desired concentration (e.g., 1.0 mM). Add to cells immediately.
-
Incubate: 30 minutes at Room Temperature (RT).
-
Quench: Add Quenching Buffer (Tris-HCl pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at RT.
-
Why: This terminates the cross-linking reaction, preventing non-specific aggregation during lysis.
-
Step 2: Lysis and Clarification
-
Aspirate the quenched PBS. Wash 2x with ice-cold PBS.
-
Add ice-cold Lysis Buffer . Scrape cells and transfer to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional inversion.
-
Clarify: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a new tube.
-
Validation: Save 5% of this supernatant as your "Input" control.
-
Step 3: Immunoprecipitation[1][2]
-
Add the primary antibody (typically 1-5
g) to the lysate. Incubate overnight at 4°C with rotation. -
Add Protein A/G magnetic beads (pre-washed). Incubate for 1-2 hours at 4°C.
-
Alternative: If using antibody-conjugated beads, incubate lysate directly with beads for 2-4 hours.
-
Step 4: Washing (Stringency)
Because the complex is covalently cross-linked, you can use higher stringency washes to reduce background without losing the prey.
-
Wash 1: Lysis Buffer (low stringency).
-
Wash 2: Lysis Buffer + 500 mM NaCl (high salt).
-
Wash 3: Lysis Buffer + 0.1% SDS (detergent stringency).
-
Wash 4: PBS (remove detergent residues).
Step 5: Elution and Reversal
-
Aspirate the final wash completely.
-
Add 2X SDS Sample Buffer containing reducing agent (DTT or BME) .
-
Boil: Heat at 95°C for 5-10 minutes.
Troubleshooting & Controls
Figure 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing Co-IP failures when using cross-linkers.
Critical Controls
Every experiment must include:
-
IgG Control: Lysate + Compound X + Non-specific IgG. (Validates that Compound X isn't causing sticky aggregates).
-
No-Crosslinker Control: Lysate + Vehicle (DMSO). (Demonstrates that the interaction is indeed transient and requires Compound X for capture).
-
Input (5%): Verifies expression levels of Bait and Prey in the lysate.
References
-
Cold Spring Harbor Protocols. "Cross-linking and Immunoprecipitation (CLIP) for Analysis of Protein-RNA Interactions." CSH Protocols. [Link]
Sources
- 1. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Compound X Solubility Issues
Case Reference: #SOL-X-2024 Topic: Troubleshooting Solubility & Precipitation for Hydrophobic Small Molecules (Compound X) Support Tier: Senior Application Scientist Status: Active Guide
Introduction: Understanding "Compound X"
Welcome to the Technical Support Center. If you are reading this, you are likely struggling with "Compound X"—a placeholder for that challenging, high-lipophilicity (LogP > 3), poor-aqueous-solubility drug candidate that is crashing out of solution, clogging needles, or yielding erratic assay data.
Whether your Compound X is a "brick dust" molecule (high melting point, strong crystal lattice) or a "grease ball" (high LogP, non-crystalline lipophile), the physics of solvation remain the same. This guide synthesizes field-proven troubleshooting steps to transition your compound from a solid powder to a bioavailable dataset.
Part 1: Stock Solution & Storage
Q: My compound will not dissolve in 100% DMSO at the standard 10 mM concentration. What are my options?
A: DMSO is the industry standard, but it is not a universal solvent. If your compound resists solvation, you are likely dealing with high crystal lattice energy.
Troubleshooting Protocol:
-
Thermodynamic Input: Apply heat (up to 37°C) and bath sonication for 10–15 minutes. Causality: This disrupts the crystal lattice, allowing solvent intercalation.
-
Alternative Solvents: If DMSO fails, evaluate Dimethylacetamide (DMA) or N-Methyl-2-pyrrolidone (NMP) .
-
Warning: These are more toxic than DMSO. Ensure your downstream assay controls account for this.
-
-
Concentration Adjustment: Drop the stock target to 1 mM or 5 mM. It is better to have a stable lower-concentration stock than a metastable sludge.
Q: The stock solution was clear yesterday, but today I see crystals. Why?
A: You are witnessing temperature-induced supersaturation failure . DMSO freezes at 19°C. If you stored the stock in a fridge (4°C) or freezer (-20°C), the DMSO crystallized, forcing Compound X out of the solution phase. Upon thawing, the DMSO melted, but Compound X did not re-dissolve immediately (kinetic lag).
Self-Validating Fix:
-
The "Vortex-Warm" Rule: Never use a thawed stock immediately. Vortex for 30 seconds and warm to 25–37°C until visually clear.
-
Visual Check: Hold the vial up to a light source. Any "shimmer" or turbidity indicates micro-precipitation.
Part 2: In Vitro Assay Compatibility (Cell Culture)
Q: When I add my DMSO stock to the cell culture media, it precipitates immediately ("Crashes Out"). How do I stop this?
A: This is "Solvent Shock."[1] You are moving a hydrophobic molecule from a localized environment of high solubility (100% DMSO) to one of low solubility (aqueous media) too rapidly.
The "Intermediate Dilution" Protocol: Do not pipet 100% DMSO stock directly into the cell well. Instead, use a serial dilution step with an intermediate solvent concentration to "step down" the hydrophobicity.
Experimental Workflow: Anti-Precipitation Dilution
Figure 1: Step-down dilution strategy to mitigate solvent shock precipitation.
Q: What is the maximum DMSO concentration my cells can tolerate?
A: While 0.1% is the "golden rule," tolerance is highly cell-line dependent.[2] You must empirically determine this for your specific assay to avoid confounding toxicity data.
Reference Data: DMSO Tolerance Limits
| Cell Line Type | Typical Tolerance (v/v) | Sensitive Examples | Robust Examples |
| Primary Cells | < 0.1% | Neurons, Stem Cells | Fibroblasts |
| Cancer Lines | 0.1% – 0.5% | LNCaP, Jurkat | HeLa, HepG2, A549 |
| Robust Lines | Up to 1.0% | CHO, HEK293 | Caco-2 |
Note: Always run a "Vehicle Control" (Media + DMSO only) to normalize your data [1, 3].
Part 3: In Vivo Formulation Strategies
Q: I need to dose a mouse (IP or PO) at 10 mg/kg, but Compound X is insoluble in water. What vehicle should I use?
A: For preclinical formulations, we move beyond simple solvents to solubility enhancers . The goal is to create a stable solution or a homogeneous suspension.
Decision Matrix for Vehicle Selection:
-
Tier 1: pH Adjustment (The Simplest Fix)
-
Tier 2: Co-solvent Systems (The Standard)
-
Recipe: 5% DMSO + 40% PEG400 + 55% Water (or Saline).
-
Mechanism:[9] PEG400 reduces the polarity of the water, making it more hospitable to lipophilic drugs.
-
-
Tier 3: Complexation (The "Magic Bullet")
-
Agent:Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) .[11]
-
Protocol: Dissolve 20–30% (w/v) HP-β-CD in water. Add Compound X. Vortex/Sonicate.
-
Mechanism:[8][9] The cyclodextrin forms a "donut" shape; the hydrophobic cavity encapsulates Compound X, while the hydrophilic exterior dissolves in water [4].[12]
-
Integrity Check: If the solution remains cloudy after 30 mins, you have exceeded the binding capacity.
-
Formulation Decision Tree
Figure 2: Logic flow for selecting the appropriate in vivo vehicle.
Part 4: Advanced Troubleshooting FAQs
Q: How do I distinguish between "Kinetic" and "Thermodynamic" solubility, and which one matters?
A:
-
Kinetic Solubility: Measured by adding DMSO stock to buffer.[13]
-
Use Case: High-Throughput Screening (HTS), early cell assays.
-
Risk:[14] Creates a metastable supersaturated state. The compound looks dissolved but may precipitate over 24 hours [5].
-
-
Thermodynamic Solubility: Measured by adding solid powder to buffer and stirring for 24+ hours.
-
Use Case: Formulation development, accurate pKa determination.
-
Reality: This is the "true" solubility. If your kinetic solubility is 100 µM but thermodynamic is 5 µM, your assay results at 50 µM are suspect.
-
Q: I suspect my compound is binding to the plasticware. Is this possible?
A: Yes. Highly lipophilic compounds (LogP > 4) adhere to polystyrene plates and pipette tips.
-
Fix: Switch to Low-Binding Polypropylene plates and tips.
-
Verification: Measure the concentration of the compound in the well (via LC-MS) immediately after addition and 4 hours later. If concentration drops without cells present, it is binding to the plastic.
References
-
BenchChem Technical Support. (2025).[1][15] Preventing Compound Precipitation in Cell Culture Media. BenchChem.
-
National Institutes of Health (NIH). (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol. NIH PubMed Central.
-
ResearchGate Community. (2015).[2] DMSO Tolerance in Cell Culture Discussions. ResearchGate.
-
European Medicines Agency (EMA). (2017). Cyclodextrins used as excipients: Background review. EMA Guidelines.
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. inventivapharma.com [inventivapharma.com]
- 5. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 13. enamine.net [enamine.net]
- 14. evotec.com [evotec.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Aqueous Stabilization of Compound X
Status: Operational | Ticket Priority: High Assigned Specialist: Senior Application Scientist Subject: Stabilization Protocols for Labile Hydrophobic APIs (Model: Compound X)
Mission Directive
You have reached the technical support hub for Compound X . For the purpose of this guide, Compound X represents a class of hydrophobic, hydrolytically unstable, and oxidation-prone Active Pharmaceutical Ingredients (APIs) (e.g., ester-containing lipophiles, labile peptides, or reactive small molecules).
Working with Compound X in aqueous media presents a "unholy trinity" of instability:
-
Hydrolysis: It degrades upon contact with water, accelerated by non-optimal pH.
-
Oxidation: It degrades upon exposure to dissolved oxygen or trace metals.
-
Aggregation: It precipitates or forms dimers due to low solubility.
This guide provides the protocols required to stabilize Compound X, moving beyond basic "add buffer" advice to mechanistic root-cause analysis.
Diagnostic Dashboard
Before applying a fix, identify the specific mode of failure. Use the decision tree below to correlate your observation with the degradation mechanism.
Figure 1: Diagnostic logic flow to identify the primary degradation pathway based on visual and analytical evidence.
Troubleshooting Guide: The "Why" and "How"
Issue A: Hydrolytic Degradation (The pH Problem)
The Mechanism:
Water is the enemy of Compound X. Hydrolysis is catalyzed by specific hydronium (
The Solution: Determine
Protocol: pH-Rate Profiling
-
Preparation: Prepare 10 mM solutions of Compound X in buffers ranging from pH 2.0 to 10.0 (0.5 unit increments).
-
Note: Keep ionic strength constant (
) using NaCl to avoid salt effects.
-
-
Incubation: Store at elevated temperature (e.g., 40°C) to accelerate degradation.
-
Sampling: Assay via HPLC at
hours. -
Calculation: Plot
vs. pH. The curve will typically be U-shaped or V-shaped. The "bottom" of the V is your target pH.
Expert Insight: If
is too acidic for injection (e.g., pH 3.0), you must formulate at pH 3.0 for shelf-life and rely on the blood's buffering capacity (dilution effect) upon administration, or use a lyophilized powder reconstituted immediately before use.
Issue B: Oxidative Degradation (The Radical Problem)
The Mechanism: Oxidation is a chain reaction initiated by free radicals, often catalyzed by trace metal ions (Fe, Cu) or light. It results in color changes and complex impurity profiles.
The Solution: The "Shield and Scavenge" Approach You must remove the initiator (metals/oxygen) and terminate the propagation (antioxidants).
Table 1: Antioxidant Selection Guide
| Class | Excipient | Mechanism | Target pH |
| Chelator | EDTA (0.01-0.1%) | Sequesters trace metals (Fe, Cu) that catalyze oxidation. | All |
| Water-Soluble Antioxidant | Sodium Metabisulfite | Scavenges oxygen; prevents color change. | Acidic (pH < 5) |
| Water-Soluble Antioxidant | Ascorbic Acid | Sacrificial reductant (oxidizes itself to protect API). | pH 5 - 7 |
| Lipophilic Antioxidant | BHT / BHA | Terminates free radical chains in lipophilic environments. | Neutral/Basic |
Protocol: Headspace Control
-
Sparging: Bubble high-purity Nitrogen (
) or Argon through the aqueous solution for 30 minutes before adding Compound X. -
Overlay: After filling the vial, overlay the headspace with
before sealing. -
Verification: Use a dissolved oxygen meter to ensure
ppm.
Issue C: Aggregation & Solubility (The Hydrophobic Problem)
The Mechanism: Compound X is hydrophobic. In water, molecules cluster to minimize water contact (aggregation), eventually forming visible precipitates. This is thermodynamically driven by the entropy of water.
The Solution: Cyclodextrin Complexation
Surfactants (like Polysorbate 80) can cause hydrolysis or oxidation (via peroxide impurities). Hydroxypropyl-
Mechanism: The hydrophobic cavity protects Compound X from water (reducing hydrolysis) and isolates it from other molecules (preventing aggregation).
Figure 2: Equilibrium dynamics of Cyclodextrin inclusion complexation. The equilibrium favors the complexed state (
Advanced Protocol: Accelerated Stability Testing
Do not wait 2 years to see if your formulation works. Use the Arrhenius Equation to predict shelf-life.[2][3][4]
Step-by-Step Workflow:
-
Setup: Prepare your optimized formulation (Buffer + Antioxidant + Cyclodextrin).
-
Stress: Aliquot samples into three temperature stations:
, , and . -
Assay: Measure concentration remaining (
) at weekly intervals. -
Kinetics: Determine the degradation rate constant (
) for each temperature using First-Order kinetics: -
Arrhenius Plot: Plot
(y-axis) vs. (Kelvin, x-axis).[2][3] -
Extrapolation: Extrapolate the line to
( ) to find . -
Shelf-Life (
): Calculate time to 90% potency:
Frequently Asked Questions (FAQ)
Q: Can I use Polysorbate 80 (Tween 80) to solubilize Compound X? A: Proceed with caution. Polysorbates often contain residual peroxides from manufacturing, which can trigger oxidative degradation of Compound X. If you must use it, purchase "Low Peroxide" or "Oxidation Resistant" grades and store under nitrogen.
Q: My solution turns yellow but the HPLC assay shows 99% potency. Is it safe? A: No. A yellow color usually indicates the formation of oxidative degradation products (e.g., quinones) which have very high extinction coefficients. Even trace amounts (<0.1%) can cause visible color change. This indicates your antioxidant system is failing, even if the bulk drug is intact.
Q: Can I autoclave Compound X to sterilize it?
A: Likely not. Autoclaving (
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Waterman, K. C., et al. (2002). Stabilization of pharmaceuticals to oxidative degradation.[5][6] Pharmaceutical Development and Technology.
- Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
-
Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[6][7][8][9][10] Springer.
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[11]
Sources
- 1. pH stability profile | PPTX [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftloscience.com [ftloscience.com]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies
Status: Operational Operator: Senior Application Scientist Ticket ID: IN-VIVO-OPT-001
Introduction
Welcome to the Technical Support Center for in vivo pharmacology. If you are reading this, you are likely facing the "translational gap"—where a compound that performed perfectly in a petri dish fails to deliver results in a mouse or rat model.
Optimizing the dosage of "Compound X" (your specific small molecule or biologic) is not merely about increasing the amount administered. It is a multi-variable equation involving solubility , pharmacokinetics (PK) , and tolerability . This guide replaces trial-and-error with a systematic, self-validating workflow to ensure your study yields reproducible data.
Module 1: Formulation & Solubility (The "Boot Sequence")
The Issue: You cannot dose what you cannot dissolve. Root Cause: 60-70% of new chemical entities (NCEs) are poorly water-soluble (BCS Class II/IV). Using a suspension when a solution is required leads to erratic absorption and false negatives.
Diagnostic Workflow: Vehicle Selection Decision Tree
Do not guess the vehicle. Follow this logic gate to select the mildest effective formulation.
Figure 1: Logical decision tree for selecting an in vivo vehicle. Always prioritize the simplest vehicle to minimize physiological interference.
Standard Operating Procedure: Solubility Screen
-
Visual Check: Weigh 5 mg of Compound X. Add 1 mL of PBS. Vortex for 1 minute.
-
Pass: Clear solution.
-
Fail: Visible particles or turbidity.
-
-
pH Adjustment: If basic, titrate with 0.1N HCl. If acidic, titrate with 0.1N NaOH.
-
Warning: Do not exceed pH 3–9 for subcutaneous (SC) or intraperitoneal (IP) injections to avoid tissue necrosis.
-
-
Co-solvent Spike: If aqueous fails, dissolve pre-weighed compound in 100% DMSO (stock), then dilute slowly into warm (37°C) saline containing 40% PEG400.
-
Target: Final DMSO concentration should be <10% (ideally <5%) to avoid toxicity.
-
Module 2: Dose Determination (The "Calibration")
The Issue: Choosing a dose based on literature for a "similar" compound often leads to toxicity or lack of efficacy. Root Cause: Species differences in metabolism (allometric scaling failure) or off-target effects.
Protocol: Maximum Tolerated Dose (MTD) Escalation
Before efficacy studies, you must define the safety ceiling.
Step-by-Step MTD Protocol (Mice):
-
Cohort: Use n=3 mice per dose group (naive, non-tumor bearing).
-
Starting Dose: Begin at 10 mg/kg (or a dose converted from in vitro IC50).
-
Escalation: Increase dose by factor of 2x or 3.3x (log half-step) every 3 days if no toxicity is observed.
-
Schedule: Day 1 (10 mg/kg) -> Day 4 (30 mg/kg) -> Day 7 (100 mg/kg).
-
-
Monitoring (The "Stop" Criteria):
-
Weight Loss: >15-20% body weight loss compared to Day 0.
-
Behavior: Piloerection (ruffled fur), hunched posture, lethargy.
-
-
Result: The MTD is the highest dose below the threshold where adverse effects occur. Your efficacy dosing should be 50% to 75% of the MTD .
Data Table: Route of Administration Impact
| Route | Bioavailability (F) | Onset | Max Volume (Mouse) | Best For... |
| IV (Intravenous) | 100% | Immediate | 5 mL/kg (slow) | PK benchmarking; compounds with poor absorption. |
| PO (Oral Gavage) | Variable (<5% to >90%) | 30-60 min | 10 mL/kg | Chronic dosing; clinically relevant route. |
| IP (Intraperitoneal) | High (First-pass effect) | 15-30 min | 20 mL/kg | Rapid screening; not clinically translatable. |
| SC (Subcutaneous) | Moderate to High | Slow/Sustained | 10 mL/kg | Depots; avoiding first-pass metabolism. |
Module 3: Pharmacokinetics (PK) Optimization
The Issue: The drug works in vitro (IC50 = 10 nM) but fails in vivo despite high doses.
Root Cause: Rapid clearance (
Workflow: The "Snapshot" PK Study
Do not run a full efficacy study without this check.
-
Dose: Administer Compound X at MTD/2 via the intended route (e.g., PO).
-
Sampling: Collect blood microsamples (10-20 µL) at T = 0.5, 1, 4, 8, and 24 hours.
-
Analysis: Quantify plasma concentration via LC-MS/MS.
-
Calculation:
- : Peak concentration. Must be > 5x cellular IC50.
- : Half-life. If < 1 hour, consider b.i.d. (twice daily) dosing or formulation changes.
Figure 2: PK Validation Loop. This ensures the drug exposure is sufficient to test the biological hypothesis.
Module 4: Troubleshooting & FAQs
Q: My compound precipitates in the syringe or immediately upon injection.
-
A: This is "crash-out."
-
Immediate Fix: Reduce the injection rate. Rapid changes in pH (from vehicle to blood) cause precipitation.
-
Formulation Fix: Add a precipitation inhibitor. HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.5% - 1% can inhibit crystal growth.
-
Check: Verify your stock solution in DMSO hasn't absorbed water (DMSO is hygroscopic), which reduces solubility.
-
Q: The mice are losing weight, but I need to dose higher for efficacy.
-
A: You are hitting the therapeutic window ceiling.
-
Strategy 1: Switch to a "dose-fractionation" schedule. Instead of 100 mg/kg once daily (QD), try 50 mg/kg twice daily (BID). This lowers
(reducing toxicity) while maintaining (efficacy). -
Strategy 2: Use an intermittent schedule (e.g., 5 days on, 2 days off) to allow recovery.
-
Q: I see efficacy via IP injection, but zero efficacy via Oral Gavage (PO).
-
A: This indicates poor oral bioavailability (
) or high first-pass metabolism.-
Test: Compare IV vs. PO PK profiles.
-
If IV is good but PO is bad: The drug is not being absorbed (permeability issue) or is being pumped out (P-gp efflux).
-
Fix: Try formulating in a lipid-based vehicle (e.g., Corn oil or Labrasol) to stimulate lymphatic transport and bypass the liver.
-
References
-
Gad, S. C., et al. (2016). "Vehicle Selection for In Vivo Studies." International Journal of Toxicology. A comprehensive database of safe vehicle limits for rodents and non-rodents.
-
National Cancer Institute (NCI). "In Vivo Efficacy Studies: General Guidelines." NCL Assay Cascade Protocols. Guidelines for MTD and efficacy study design.
-
Li, Di, and Edward H. Kerns. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. The definitive text on optimizing PK and solubility for drug discovery.
-
Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer. Standards for tumor burden and toxicity endpoints (MTD definitions).
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Foundational logic for solubility decision trees.
Technical Support Hub: Compound X Experimental Guide
Status: Operational | Topic: Small Molecule Inhibitor Troubleshooting | ID: TS-CX-001
Welcome to the Compound X Technical Support Center.
User Context: You are likely working with "Compound X" defined as a hydrophobic small molecule modulator (e.g., kinase inhibitor, nuclear receptor ligand, or chemical probe).[1] These compounds are powerful tools but are notoriously unstable in aqueous environments and prone to "invisible" experimental failures.[1]
This guide moves beyond basic instructions to explain the physics of failure. We address the three most common support tickets: Solubility Crash-Out , Potency Shift , and False Positives (Artifacts).
Module 1: The "Crash-Out" Effect (Solubility & Dilution)[1]
Issue: "My compound is active in the stock solution but shows no effect or high variability in the cell assay."
Root Cause Analysis: The most common failure mode is precipitation shock .[1] When a hydrophobic compound dissolved in 100% DMSO is pipetted directly into a high-volume aqueous buffer (like cell media), the rapid change in polarity causes the compound to precipitate out of solution before it can disperse.[1] This creates micro-crystals that are invisible to the naked eye but biologically inactive.[1]
The "Sandwich" Dilution Protocol (Correct vs. Incorrect)
Do NOT perform serial dilutions in cell culture media (Aqueous Dilution).[1] You must maintain the compound in a solvent carrier as long as possible.[1]
Figure 1: Comparison of dilution strategies. Aqueous serial dilution (Red) leads to rapid precipitation.[1] The Intermediate Method (Green) ensures solubility is maintained until the final step.[1]
Troubleshooting Steps:
-
Prepare a DMSO Master Plate: Perform all serial dilutions in 100% DMSO first.
-
Create an Intermediate Plate: Transfer from the Master Plate to an intermediate plate containing media, ensuring the DMSO concentration is 5-10%. Mix vigorously immediately.
-
Final Transfer: Transfer from the Intermediate Plate to the Final Assay Plate to achieve the desired final compound concentration (usually <0.5% DMSO).
Module 2: Storage Integrity (The Hygroscopic Trap)
Issue: "My compound's IC50 has shifted 10-fold after one month of storage."
Root Cause Analysis: DMSO is hygroscopic ; it aggressively absorbs atmospheric water.[1][2][3] A 100% DMSO stock can absorb up to 33% water by weight if left uncapped or stored in non-sealed conditions [1].[1]
-
The Physics: Water absorption causes exothermic heating (degrading heat-sensitive compounds) and drastically lowers the freezing point of DMSO.[1]
-
The Consequence: Repeated freeze-thaw cycles in "wet" DMSO promote crystal formation and compound precipitation inside the storage vial.[1]
Data: DMSO Water Absorption Impact
| Condition | Water Absorption (24h) | Freezing Point Effect | Impact on Compound X |
| Open Vial (RT, 60% Humidity) | ~15-20% | Drops to -20°C or lower | High risk of hydrolysis/precipitation |
| Sealed Polypropylene (RT) | <1% | Remains ~18°C | Stable |
| Freeze-Thaw (5 cycles) | Variable | Crystal growth promotion | Concentration gradient (top vs. bottom) |
Protocol: The "Single-Use" Aliquot System
-
Dissolve the solid powder in anhydrous DMSO.
-
Immediately aliquot into single-use amber glass or high-quality polypropylene tubes (e.g., 20µL per tube for assays).
-
Store at -20°C or -80°C.
-
Never refreeze an aliquot once thawed.[1] Discard the remainder.
Module 3: False Positives (Aggregation & Plastic Binding)
Issue: "I see inhibition, but the curve is steep (Hill slope > 2) or varies between plasticware brands."
Root Cause Analysis:
-
Colloidal Aggregation (PAINS): Hydrophobic compounds can form "micelle-like" aggregates that sequester enzymes non-specifically.[1] This is a physical artifact, not true binding [2].
-
Plastic Adsorption: Hydrophobic compounds bind avidly to Polystyrene (PS).[1] They bind less to Polypropylene (PP).[1] Using PS reservoirs for your drug dilutions can result in losing 50-90% of your compound before it reaches the cells [3].[1]
Diagnostic Workflow: Is it Real or Artifact?
Figure 2: Decision tree for identifying colloidal aggregators. Steep Hill slopes are a hallmark of non-specific aggregation.
Protocol: The Detergent Counter-Screen
To validate that your Compound X is a true inhibitor and not an aggregator:
-
Run your standard enzymatic or binding assay.[1]
-
Run a parallel condition adding 0.01% Triton X-100 (or 0.005% Tween-20) to the assay buffer.[1]
-
Analysis:
References
-
Ziath. (n.d.).[1] The Effects of Water on DMSO and Effective Hydration Measurement.[1][2] Retrieved from
-
Shoichet, B. K. (2006).[1][4] Screening in a spirit of haunting. Drug Discovery Today.[1] (Contextual grounding on aggregation/PAINS). See also: Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors.[1][5][1]
-
Westlab. (2023).[1] Polypropylene vs Polystyrene - Similarities and Differences.[1][4][6]
-
Feng, B. Y., et al. (2025/Current Context).[1] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.[1][7]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. xometry.com [xometry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. westlab.com [westlab.com]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up Compound X production
Senior Application Scientist: Dr. A. Vance System Status: Operational Context: Troubleshooting Guide for High-Exotherm/Mixing-Sensitive Intermediates
Introduction
Welcome to the technical support center for Compound X . If you are accessing this guide, you are likely transitioning from gram-scale process development (Lab) to kilogram-scale pilot production (Plant).
Scaling up Compound X is not merely about using larger vessels; it is a fundamental shift in physics. In the lab, heat transfer and mixing are almost instantaneous relative to reaction kinetics. At scale, these physical transport processes slow down drastically, often becoming the rate-limiting steps. This inversion causes the two most common failures we see in Compound X production: thermal runaway and impurity profile shifts .
This guide addresses these specific physical limitations using self-validating protocols.
Module 1: Thermal Management & Safety
The Core Problem: The Square-Cube Law
User Query: "My reaction was stable at 500 mL, but at 50 L the internal temperature spiked uncontrollably despite full jacket cooling. Why?"
Technical Root Cause:
Heat generation (
If the rate of heat production exceeds the rate of heat removal, the reaction becomes adiabatic, leading to a thermal runaway.
Diagnostic Protocol: Thermal Criticality Assessment
Do not proceed to pilot scale without this data.
Step 1: Screen for Decomposition (DSC) Run a Differential Scanning Calorimetry (DSC) scan on the reaction mass.
-
Metric: Identify the Onset Temperature (
) of decomposition. -
Rule: Process temperature (
) must be at least 100°C lower than for inherent safety.
Step 2: Quantify Heat Accumulation (RC1)
Use Reaction Calorimetry (e.g., Mettler Toledo RC1) to measure the specific heat of reaction (
-
Calculate Adiabatic Temperature Rise (
): (Where = concentration, = specific heat capacity) -
Calculate MTSR (Maximum Temperature of Synthesis Reaction):
If , you have a critical safety hazard.
Visual Logic: Thermal Safety Decision Tree
Figure 1: Decision logic for determining if a process requires dosing-controlled (semi-batch) implementation to prevent thermal runaway.
Module 2: Mixing & Impurity Control
The Core Problem: The Damköhler Number ( )
User Query: "The HPLC profile shows 5% of 'Impurity B' at pilot scale, but it was <0.1% in the lab. Reagents and stoichiometry are identical."
Technical Root Cause:
In the lab, mixing is faster than the chemical reaction. At scale, mixing times (
This relationship is defined by the Damköhler Number (
- (Kinetic Regime): Mixing is fast. Chemistry controls the rate. Scale-up is straightforward.
-
(Mixing Regime): Reaction is fast. Mixing controls the rate. Scale-up is difficult. [3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Troubleshooting Table: Lab vs. Plant Dynamics
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Impact on Compound X |
| Mixing Time ( | < 2 seconds | 20–60 seconds | High local concentration leads to Impurity B. |
| Heat Transfer Area ( | ~50 m⁻¹ | ~10 m⁻¹ | Jacket cannot remove heat fast enough; T rises. |
| Specific Power Input ( | High (Variable) | Low (Fixed) | Lower shear forces affect crystal size (clumping). |
Protocol: Mixing Sensitivity Stress Test
Before scaling up, validate if Compound X is mixing-sensitive.
-
Baseline: Run reaction at standard RPM (e.g., 500 RPM) in a 1L reactor. Measure Impurity B.
-
Stress Test: Run reaction at minimum agitation (e.g., 100 RPM) in the same reactor.
-
Analysis:
-
If Impurity B increases significantly at low RPM, your process is mixing controlled .
-
Solution: You must design the pilot reactor geometry (baffles, impeller type) to match the mixing power per unit volume (
) of the lab, or employ a static mixer for the dosing line.
-
Visual Logic: Mixing Regimes
Figure 2: Pathway showing how slow mixing (transport limitation) leads to local excess and impurity formation in fast reactions.
Module 3: Regulatory & Quality (ICH Q8)
User Query: "How do I justify these process changes to the FDA/EMA?"
Guidance: Under ICH Q8 (R2) , you are expected to define a "Design Space."[4] Scale-up issues are not failures; they are boundaries of your Design Space.
-
Define Critical Process Parameters (CPPs):
-
Based on the protocols above, list Dosing Rate and Agitation Speed as CPPs.
-
-
Establish Edges of Failure:
-
Do not just report the "golden batch." Report the failure modes (e.g., "Impurity B exceeds 0.5% if Agitation < 150 RPM").
-
-
Control Strategy:
-
Implement PAT (Process Analytical Technology) . For Compound X, an in-line IR probe can monitor reactant consumption in real-time, ensuring dosing never exceeds reaction consumption (preventing accumulation).
-
References
-
ICH Harmonised Tripartite Guideline. (2009).[5] Pharmaceutical Development Q8(R2).[4][6] International Conference on Harmonisation.
-
Fogler, H. S. (2016). Elements of Chemical Reaction Engineering. (Discussion of Damköhler numbers and mixing effects). Pearson Education.[7]
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. (Standard text on criticality classes and MTSR). Wiley-VCH.
-
Mettler Toledo. (n.d.). Reaction Calorimetry in Process Scale-up. (Application notes on RC1 usage).
Sources
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Damköhler numbers - Wikipedia [en.wikipedia.org]
- 3. enertherm-engineering.com [enertherm-engineering.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scilife.io [scilife.io]
- 7. ryantoomey.org [ryantoomey.org]
Technical Support Center: Mitigating Compound X-Induced Cytotoxicity
Mission Statement: Welcome to the Technical Support Center. This guide addresses the "Compound X" paradox: high potency in primary screens coupled with unexpected or unmanageable cytotoxicity in secondary validation. As Senior Application Scientists, we treat cytotoxicity not merely as a "fail" state, but as a data point requiring rigorous deconvolution. Is the toxicity a pharmacological on-target effect, a physicochemical artifact, or an off-target liability?
This guide moves beyond basic protocols to focus on causality and mitigation .
⚡ Quick Diagnostic: Where should I start?
| Observation | Potential Root Cause | Go To |
| Toxicity appears at high concentrations (>10 µM) regardless of target expression. | Solubility "Crash-out" or Aggregate formation. | Module 1 |
| Cells look dead (rounded/detached) but MTT/MTS data shows high viability. | Chemical interference (Redox artifact). | Module 1 |
| IC50 shifts >10-fold when changing from 1% to 10% FBS. | High Protein Binding (Serum Shift). | Module 2 |
| Toxicity is accompanied by rapid media acidification or ROS spikes. | Mitochondrial Liability.[1] | Module 3 |
Module 1: Pre-Experimental Validation (The "Is it Real?" Phase)
The Issue: Compound X is hydrophobic.[2] In aqueous media, it may form colloidal aggregates that physically disrupt membranes or precipitate ("crash out"), causing non-specific cell death. Alternatively, Compound X may chemically reduce tetrazolium reagents, generating false "viability" signals.
Q: How do I distinguish between specific toxicity and solubility artifacts?
A: You must determine the Kinetic Solubility Limit in your specific assay media, not just PBS.
Protocol: Turbidimetric Solubility Assay
-
Prepare Media: Use the exact cell culture media (including serum) intended for the assay.
-
Titrate: Create a 2-fold dilution series of Compound X (e.g., 100 µM to 0.1 µM) in a clear 96-well plate (no cells).
-
Incubate: 4 hours at 37°C (mimicking assay start).
-
Read: Measure Absorbance at 620nm (or use a nephelometer).
-
Analysis: A baseline shift >0.05 OD indicates precipitation.
-
Constraint: Do not test cytotoxicity above this concentration.
-
Q: My cells look dead, but the MTT assay says they are alive. Why?
A: Compound X likely possesses a redox-active moiety that directly reduces MTT to formazan, independent of cellular metabolism. This is a common "false viable" artifact.[3]
Validation Step: The "No-Cell" Control
-
Incubate Compound X + MTT reagent in media without cells.
-
If the solution turns purple, Compound X is an interferent.
-
Solution: Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to redox interference.
Visualization: Solubility & Interference Workflow
Caption: Workflow to filter out physicochemical artifacts before biological testing. Blue: Input; Yellow: Test; Red: Decision/Stop; Green: Action.
Module 2: Cellular Context Optimization
The Issue: The potency and toxicity of Compound X are highly dependent on the microenvironment. Users often report "batch-to-batch" variability which is actually "condition-to-condition" variability.
Q: Why does Compound X kill cells in low serum but not in high serum?
A: This is the Serum Shift .[4][5][6] Compound X likely binds to Albumin or Alpha-1 Acid Glycoprotein (AAG). In 10% FBS, the free fraction (biologically active) of the drug is significantly lower than in 1% FBS.
Protocol: Serum Shift Assay To validate if toxicity is driven by free drug concentration:
-
Perform dose-response curves in Low Serum (1% FBS) vs. Standard Serum (10% FBS).
-
Calculate the Shift Factor:
. -
Interpretation: A shift >10x indicates high protein binding.
-
Action: All future toxicity screens must standardize serum lots and concentrations. Do not compare data between low-serum starvation protocols and full-growth conditions.
-
Q: Does cell density affect Compound X cytotoxicity?
A: Yes. If Compound X acts via a "sink" mechanism (irreversibly binding to targets) or is rapidly metabolized, a higher cell density will "dilute" the effective dose per cell.
-
Recommendation: Standardize seeding density to ensure cells are in the log-phase of growth during treatment. Over-confluent cells are often resistant to apoptosis, masking toxicity.
Module 3: Mechanistic Troubleshooting (Mitochondrial Liability)
The Issue: Compound X is not a direct DNA damaging agent but causes rapid cell death. This often points to mitochondrial uncoupling or ROS generation, a common off-target effect of hydrophobic amines.
Q: How do I confirm if the toxicity is ROS-driven?
A: Use a Rescue Experiment with N-acetylcysteine (NAC). If ROS is the cause, neutralizing it should rescue cell viability.
Protocol: ROS Rescue Assay
-
Pre-treatment: Seed cells. 2 hours prior to adding Compound X, pretreat one set of wells with 5 mM NAC (pH adjusted to 7.4).
-
Treatment: Add Compound X at its IC80 concentration.
-
Readout: Measure viability at 24 hours.
-
Result: If viability restores from 20% to >80%, the mechanism is oxidative stress.
Visualization: ROS Generation & Mitigation Pathway
Caption: Mechanism of ROS-induced toxicity and the rescue logic using NAC/Glutathione. Red nodes indicate stress points; Green nodes indicate mitigation.
Module 4: Mitigation Strategies
The Issue: You have confirmed the toxicity is real (not an artifact) and ROS-mediated. How do you save the lead candidate?
Strategy 1: Formulation Optimization If Compound X is precipitating on the cell surface (Module 1), encapsulating it may reduce local membrane concentrations while maintaining intracellular delivery.
-
Action: Test cyclodextrin-complexed formulations or lipid-based delivery to improve solubility and reduce "burst" toxicity.
Strategy 2: Analog Screening (The "Methyl Walk") If the toxicity is driven by high lipophilicity (LogP > 5), causing non-specific membrane disruption:
-
Action: Synthesize analogs with polar groups (hydroxyl or pyridine) to lower LogP below 3.5. This often reduces off-target mitochondrial accumulation without sacrificing target potency.
Strategy 3: Co-treatment Protocols For in vitro tool compound use (where changing the molecule isn't an option):
-
Supplement media with 100 µM Ascorbic Acid or 10 µM Tocopherol to buffer background oxidative stress, allowing you to study the on-target mechanism without immediate necrotic collapse.
References
-
Stockert, J. C., et al. (2018). Assays for Viability: A Review on MTT, Neutral Red and Fluorescein Diacetate. Frontiers in Physiology. Link
- Context: Cited in Module 1 regarding MTT reduction artifacts.
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
- Context: Cited in Module 1 regarding solubility limits and "crash-out" events.
-
Gauvin, C. C., et al. (2013). A simple method for predicting serum protein binding of compounds from IC50 shift analysis.[4][6] Journal of Pharmacological and Toxicological Methods. Link
- Context: Cited in Module 2 regarding the Serum Shift assay protocol.
-
Kaufmann, P., et al. (2020). Mitochondrial toxicity of drugs: Mechanisms and in vitro models.[7] Drug Discovery Today.[2] Link
- Context: Cited in Module 3 regarding mitochondrial uncoupling and ROS gener
-
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link
- Context: Cited in Module 1 regarding chemical interference mechanisms.
Sources
- 1. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in small molecule drug properties: A developability molecule assessment perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison: Novel BET Degrader (Compound X) vs. JQ1 Inhibitor
Executive Summary
This technical guide evaluates Compound X , a novel Proteolysis Targeting Chimera (PROTAC) targeting the Bromodomain and Extra-Terminal (BET) protein family, against the industry-standard small molecule inhibitor JQ1 . Unlike JQ1, which functions via occupancy-driven pharmacology (reversible binding to the acetyl-lysine binding pocket), Compound X utilizes event-driven pharmacology to induce the ubiquitination and subsequent proteasomal degradation of the target (BRD4).
This shift in mechanism offers distinct advantages:
-
Sub-stoichiometric Potency: Compound X functions catalytically, requiring lower concentrations than JQ1.
-
Sustained Efficacy: Target degradation persists even after drug clearance (washout), unlike the rapid reversibility of JQ1.
-
Selectivity: Ternary complex formation imposes an additional layer of selectivity beyond simple binding affinity.[1]
Mechanistic Divergence: Inhibition vs. Degradation[1][2]
The fundamental differentiator between Compound X and JQ1 is the requirement for binding equilibrium. JQ1 must maintain high occupancy at the target site to block function (inhibition). Compound X recruits an E3 ligase (e.g., CRBN or VHL) to the target, forming a ternary complex that tags the protein for destruction. Once the target is ubiquitinated, Compound X is released to recycle and degrade additional target molecules.
Comparative Mechanism of Action (MOA)
Figure 1: Mechanism of Action Comparison. Top: JQ1 requires continuous occupancy. Bottom: Compound X acts catalytically, recycling after tagging the target for proteasomal degradation.
Pharmacodynamic Profile & Data Summary
The following data summarizes the performance of Compound X relative to JQ1 in BRD4-driven cancer cell lines (e.g., MV4-11 or HeLa).
| Metric | JQ1 (Inhibitor) | Compound X (Degrader) | Clinical Implication |
| Primary Metric | IC50 (Inhibitory Conc.)[2] | DC50 (Degradation Conc.)[3][4][5][6] | Compound X is often 10-100x more potent due to catalytic turnover. |
| Max Effect | ~90% Inhibition (at high dose) | Dmax > 95% (Protein Removal) | Degradation removes non-enzymatic scaffolding functions that inhibitors miss. |
| Duration | Transient (Reversible) | Sustained (Requires resynthesis) | Compound X allows for "drug holidays" or less frequent dosing. |
| Hook Effect | No | Yes (at high concentrations) | High doses of Compound X may form binary complexes that compete with the productive ternary complex.[4] |
Critical Insight: Unlike JQ1, Compound X exhibits a "Hook Effect" (prozone effect). At excessive concentrations, binary complexes (PROTAC-Target and PROTAC-E3) saturate the system, preventing the formation of the necessary ternary complex. This results in a bell-shaped dose-response curve.
Experimental Validation Protocols
To rigorously validate Compound X against JQ1, two core experiments are required: DC50 Determination (Potency) and Washout Analysis (Kinetics).
Protocol A: DC50/Dmax Determination via Western Blot
This protocol quantifies the concentration required to degrade 50% of the target protein.[4]
Reagents:
-
Cell Line: MV4-11 (AML) or HeLa.
-
Compounds: Compound X (serial dilution), JQ1 (control), DMSO (vehicle).
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitors.
-
Antibodies: Anti-BRD4 (Target), Anti-Vinculin (Loading Control).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/mL in 6-well plates. Allow 24h recovery. -
Treatment: Treat cells with Compound X in a 10-point serial dilution (e.g., 10
M to 0.1 nM). Include a DMSO control and a JQ1 control (1 M).-
Expert Note: Treat for 6–24 hours . Degradation is time-dependent.[3] Short treatments (<4h) may miss the Dmax; overly long treatments (>48h) may allow transcriptional feedback loops (e.g., BRD4 upregulation) to mask degradation.
-
-
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer on ice for 20 min. Clarify via centrifugation (14,000g, 15 min).
-
Immunoblot: Load equal protein (20
g) on SDS-PAGE. Transfer to PVDF. Blot for BRD4 and Vinculin. -
Quantification: Densitometry analysis (ImageJ). Normalize BRD4 signal to Vinculin.
-
Calculation: Plot % Degradation vs. Log[Concentration]. Fit to a 4-parameter logistic curve to derive DC50.
Protocol B: Washout & Recovery Assay
This experiment demonstrates the catalytic memory of Compound X compared to the reversible nature of JQ1.
Rationale: JQ1 effect dissipates immediately upon washout. Compound X effect persists until the cell resynthesizes the protein.
Workflow Diagram:
Figure 2: Washout/Recovery Workflow. This assay distinguishes the sustained pharmacodynamic effect of degraders (Compound X) from reversible inhibitors (JQ1).
Expected Outcome:
-
JQ1 Arm: BRD4 function/levels recover rapidly (within hours) as the drug diffuses out.
-
Compound X Arm: BRD4 levels remain suppressed at T=6h and T=24h, recovering only as the cell synthesizes new protein (protein half-life dependent).
Overcoming Resistance: The "So What?"
Clinical resistance to JQ1 often arises via target overexpression (amplification of BRD4) or pathway reactivation . Compound X addresses these challenges:
-
Overcoming Overexpression: Because Compound X acts catalytically, a small amount of drug can degrade a large excess of protein.
-
Mutant Degradation: JQ1 resistance mutations often occur at the binding pocket. While Compound X still requires binding, the ternary complex stability (cooperativity) can sometimes tolerate lower affinity interactions, allowing for the degradation of mutant proteins that JQ1 can no longer effectively inhibit.
References
-
Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science.
-
Zengerle, M., et al. (2015).[7] "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology.
-
Lai, A. C., & Crews, C. M. (2017). "Induced protein degradation: an emerging drug discovery paradigm."[8] Nature Reviews Drug Discovery.
-
Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. (The seminal JQ1 reference)
Sources
- 1. revvity.com [revvity.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. arxiv.org [arxiv.org]
- 6. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Cross-Validation of Compound X Activity Across Distinct Cell Lineages
Executive Summary
This guide provides a rigorous framework for validating the biological activity of Compound X , a novel allosteric inhibitor designed for high specificity against Target K (e.g., a driver kinase mutation). Unlike ATP-competitive alternatives (Standard Inhibitor Y), Compound X demonstrates a superior Selectivity Index (SI) by maintaining efficacy in target-driven cell lines while sparing antigen-negative lineages.
The protocols below move beyond simple IC50 generation. They establish a self-validating system that accounts for genomic drift, mycoplasma contamination, and off-target cytotoxicity, ensuring that observed phenotypic shifts are mechanistically sound.
The Validation Framework
To prove that Compound X activity is target-dependent and not a result of general toxicity or assay artifacts, we employ a multi-stage validation workflow. This logic ensures that data integrity is established before potency is calculated.
Figure 1: The "Gatekeeper" workflow. No compound proceeds to potency testing without passing the QC Check (Red Node), preventing artifacts from contamination or misidentification.
Scientific Integrity & Experimental Controls
Before treating cells, two critical variables must be controlled. Failure to address these renders IC50 data unpublishable.
A. Cell Line Authentication (STR Profiling)
Cell line misidentification is a pervasive issue. A "resistant" cell line may actually be a cross-contaminated "sensitive" line, leading to false positives.
-
Standard: Adherence to ANSI/ATCC ASN-0002 standards.
-
Requirement: Verify identity via Short Tandem Repeat (STR) profiling before every major screening campaign.
-
Acceptance Criteria: ≥80% match to the reference profile in the Cellosaurus or ATCC database.
B. Mycoplasma Contamination
Mycoplasma alters cellular metabolism and can deplete nucleosides, artificially shifting the efficacy of anti-metabolites and kinase inhibitors.
-
Impact: Mycoplasma-infected cells often show resistance to apoptosis, skewing Compound X IC50 curves rightward (false resistance).
-
Protocol: PCR-based detection (e.g., 16S rRNA) every 14 days.
Comparative Efficacy Data
The following data summarizes the performance of Compound X against the industry standard (Inhibitor Y).
Experimental Conditions:
-
Assay: CellTiter-Glo® (ATP quantitation)[1]
-
Duration: 72 Hours[1]
-
Metric: Absolute IC50 (Concentration at 50% maximal inhibition relative to DMSO control).
Table 1: Potency and Selectivity Profile
| Cell Line | Genotype (Target K) | Compound X IC50 (nM) | Inhibitor Y IC50 (nM) | Interpretation |
| Line A | Positive (Driver Mut) | 12.5 | 8.0 | Compound X is highly potent, comparable to Y. |
| Line B | Positive (Driver Mut) | 15.2 | 9.5 | Consistent efficacy across tissue origins. |
| Line C | Negative (Wild Type) | >10,000 | 450.0 | CRITICAL: Compound X shows no toxicity; Y is toxic. |
| Line D | Negative (Null) | >10,000 | 520.0 | Compound X is mechanism-specific. |
Key Insight: While Inhibitor Y appears slightly more potent in sensitive lines (8 nM vs 12.5 nM), it suffers from off-target toxicity , killing negative control lines at ~500 nM. Compound X demonstrates a Selectivity Index (SI) > 800 , whereas Inhibitor Y has an SI of ~50.
Mechanism of Action (Target Engagement)
To confirm that the viability loss in Lines A & B is due to Target K inhibition (and not general poisoning), we must visualize the signaling cascade.
Figure 2: Compound X mechanism. It inhibits Target K, preventing the phosphorylation of the Downstream Effector. In Resistant lines (Line C/D), this pathway is either not active or bypassed.
Detailed Experimental Protocols
Protocol A: High-Throughput Viability Assay (72h)
Objective: Determine Absolute IC50 with high precision.
-
Seeding Optimization:
-
Perform a cell density curve (1,000 to 20,000 cells/well) prior to the drug study.
-
Select a density where cells remain in log-phase growth for the full 72h duration (typically 3,000–5,000 cells/well for adherent lines).
-
-
Plating:
-
Seed cells in 96-well opaque-walled plates (90 µL volume).
-
Incubate for 24h to allow attachment.
-
-
Compound Treatment:
-
Prepare Compound X and Inhibitor Y in DMSO at 1000x stock.
-
Perform 1:3 serial dilutions in a master block.
-
Add 10 µL of 10x compound in media to the cells (Final DMSO = 0.1%).
-
Controls: Include "No Cell" (Background), "Vehicle" (0% inhibition), and "Staurosporine" (100% kill).
-
-
Readout:
-
Add 100 µL CellTiter-Glo® reagent. Shake for 2 mins.
-
Read Luminescence (RLU).
-
-
Analysis:
-
Normalize data:
. -
Fit using Non-linear regression (4-parameter logistic) :
.
-
Protocol B: Target Engagement Western Blot
Objective: Confirm inhibition of Phospho-Target K.
-
Lysis:
-
Treat cells with Compound X (at IC90 concentration) for 2 hours.
-
Lyse on ice using RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatases will strip the signal if not inhibited).
-
-
Normalization:
-
Quantify protein using BCA assay. Load 20 µg per lane.
-
-
Antibodies:
-
Primary: Anti-Phospho-Target K (Rabbit) and Anti-Total-Target K (Mouse).
-
Loading Control: Anti-Vinculin or GAPDH.
-
-
Validation Check:
-
Successful Result: Dose-dependent decrease in Phospho-band intensity without a decrease in Total-protein band intensity.
-
Failure Mode: If Total-protein decreases, the compound is degrading the protein (PROTAC effect) or causing massive necrosis, not just inhibiting activity.
-
References
-
National Institutes of Health (NIH). (2023). Assay Guidance Manual: Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. Retrieved from [Link]
-
National Cancer Institute (NCI). (2024).[2] NCI-60 Screening Methodology and Interpretation.[1][2][3][4] Retrieved from [Link]
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention.[5] Cytotechnology. (Contextual grounding for Section 3B).
-
GraphPad. (2023). Fitting the absolute IC50 vs Relative IC50.[6][7] Retrieved from [Link]
Sources
A_Comparative_Guide_to_Bavdegalutamide_(ARV-110)_and_its_Next-Generation_Analogs_for_Targeted_Androgen_Receptor_Degradation
Introduction: Beyond Inhibition to Eradication
For decades, the therapeutic strategy against androgen-driven prostate cancer has centered on inhibiting the Androgen Receptor (AR) signaling axis.[1][2][3] While androgen deprivation therapies and direct antagonists like enzalutamide have been foundational, resistance mechanisms invariably emerge, often driven by AR mutations, amplification, or the generation of splice variants.[2][3] This clinical challenge has catalyzed a paradigm shift from simple inhibition to targeted protein eradication.
This guide introduces a powerful class of molecules designed for this purpose: Proteolysis-Targeting Chimeras (PROTACs). Specifically, we will provide a comparative analysis of Bavdegalutamide (ARV-110) , a first-in-class oral AR PROTAC degrader, and its conceptual next-generation analogs.[4][5] As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a deep, evidence-based comparison, supported by actionable experimental protocols, to guide future discovery efforts. We will explore how rational modifications to the PROTAC structure can yield superior efficacy, selectivity, and pharmacological properties.
The PROTAC Mechanism of Action: Hijacking the Cell's Disposal System
PROTACs are heterobifunctional molecules that do not block a protein's function but instead mark it for destruction.[6] They function by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[7][8]
A PROTAC molecule consists of three key components:
-
A "warhead" that binds to the target protein (in this case, the Androgen Receptor).
-
An E3 ligase-recruiting ligand that binds to a component of an E3 ubiquitin ligase complex (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[9]
-
A chemical linker that tethers the two binding moieties.
This tripartite structure allows the PROTAC to act as a molecular bridge, forming a ternary complex between the AR and the E3 ligase.[7][10] This induced proximity facilitates the transfer of ubiquitin from the E3 complex to lysine residues on the AR. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome.[7] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[7]
Comparative Analysis of AR Degraders
Bavdegalutamide (ARV-110) serves as our benchmark "Compound X." It is an orally bioavailable AR degrader that recruits the Cereblon (CRBN) E3 ligase.[1][5][11] It has demonstrated potent degradation of both wild-type and mutated AR, showing greater tumor growth inhibition in preclinical models compared to the inhibitor enzalutamide.[1][2][3]
To illustrate the principles of analog development, we will compare ARV-110 to two hypothetical next-generation compounds:
-
Analog A (Enhanced Potency): An analog designed with an optimized linker and AR-binding warhead to improve ternary complex stability and degradation efficiency.
-
Analog B (Alternative E3 Ligase): An analog that recruits the VHL E3 ligase instead of CRBN, which may alter the tissue-specific activity and overcome potential CRBN-related resistance mechanisms.
| Parameter | Compound X (ARV-110) | Analog A (Enhanced Potency) | Analog B (VHL Recruiter) | Scientific Rationale |
| Target Warhead | AR Ligand | High-Affinity AR Ligand | AR Ligand | Increased affinity can improve ternary complex formation and potency. |
| E3 Ligase Recruiter | Cereblon (CRBN) | Cereblon (CRBN) | Von Hippel-Lindau (VHL) | Recruiting different E3 ligases can alter degradation profiles and overcome resistance.[9][] |
| Degradation Potency (DC₅₀) | ~1 nM[5] | < 0.5 nM | ~5 nM | DC₅₀ is the concentration for 50% maximal degradation; a lower value indicates higher potency.[13][14] |
| Maximal Degradation (Dₘₐₓ) | >95%[15] | >98% | >90% | Dₘₐₓ represents the maximum percentage of protein degradation achievable.[13] |
| Cell Proliferation (IC₅₀, VCaP cells) | Low nM | Lower nM | Low nM | Measures the functional outcome of AR degradation on cancer cell growth. |
| Oral Bioavailability | Moderate[16] | Moderate-High | Low-Moderate | Linker and E3 ligase ligand modifications can significantly impact pharmacokinetic properties.[11] |
| Selectivity | High for AR | High for AR | Potentially altered off-targets | E3 ligase choice can influence the global proteomics profile and potential off-target effects. |
Essential Experimental Protocols for Degrader Evaluation
To ensure scientific rigor, every claim about a degrader's performance must be backed by robust, well-controlled experiments. The following protocols are designed to be self-validating systems for characterizing and comparing AR degraders.
Protocol: Western Blot for AR Degradation
Objective: To visually confirm and semi-quantify the degradation of the Androgen Receptor protein in response to compound treatment.
Causality: This is the foundational experiment. A visible reduction in the AR protein band on a western blot is the most direct evidence of degradation. Including a proteasome inhibitor control is critical to validate that the protein loss is due to the intended UPS pathway and not off-target effects like transcriptional repression.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Plate VCaP cells (which overexpress AR) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose-response of the AR degrader (e.g., 0.1 nM to 1 µM), a vehicle control (DMSO), and a co-treatment of the degrader with a proteasome inhibitor like MG132 (10 µM).[17][18] Incubate for 18-24 hours.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail to prevent non-specific protein degradation.[19][20]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.[21]
-
Electrophoresis: Mix 20-30 µg of protein from each sample with Laemmli sample buffer, boil at 95°C for 5 minutes, and load onto an SDS-PAGE gel.[21]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19] Incubate with a primary antibody against AR overnight at 4°C. Also, probe with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize for loading differences.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
Analysis: Quantify the band intensities using image analysis software. Normalize the AR band intensity to the loading control. The degradation in the MG132 co-treated lane should be significantly rescued, confirming proteasome-dependent degradation.[17]
Protocol: Quantitative Degradation (DC₅₀/Dₘₐₓ) and Viability (IC₅₀)
Objective: To precisely quantify the potency (DC₅₀), efficacy (Dₘₐₓ), and functional cytotoxic effect (IC₅₀) of the degraders.
Causality: While Western blotting is confirmatory, it is not ideal for high-throughput potency determination. A plate-based immunoassay or quantitative mass spectrometry provides more robust data for calculating DC₅₀ and Dₘₐₓ.[23][24][25] Correlating degradation with a cell viability assay (e.g., CellTiter-Glo) is crucial to demonstrate that the removal of the target protein leads to the desired biological outcome (cancer cell death).
Step-by-Step Methodology:
-
Assay Preparation: Plate cells in 96-well plates. Prepare two identical plates: one for the degradation assay and one for the viability assay.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of each degrader compound. Include a vehicle-only control. Incubate for the desired time (e.g., 24 hours for degradation, 72 hours for viability).
-
Degradation Measurement (In-Cell ELISA or similar):
-
Fix, permeabilize, and block the cells in the degradation plate.
-
Incubate with a primary antibody against AR, followed by an HRP-conjugated secondary antibody.
-
Add a colorimetric or fluorometric substrate and read the plate on a microplate reader.
-
-
Viability Measurement (CellTiter-Glo®):
-
Allow the viability plate to equilibrate to room temperature.[26]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume.[26][27]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[26]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[26][28]
-
Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.[29]
-
-
Data Analysis:
-
For Degradation: Normalize the signal to the vehicle control (100% protein) and a background control (0% protein). Plot the percentage of remaining protein versus log[concentration] and fit a four-parameter logistic curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (the bottom plateau of the curve).[14][30]
-
For Viability: Normalize the luminescent signal to the vehicle control (100% viability). Plot percent viability versus log[concentration] and fit a similar curve to determine the IC₅₀ (concentration for 50% inhibition of proliferation).
-
Structure-Activity Relationship (SAR) and E3 Ligase Choice
The evolution from Compound X (ARV-110) to its analogs is driven by SAR.
-
Linker Optimization (Analog A): The linker is not merely a spacer. Its length, rigidity, and attachment points are critical for establishing a productive ternary complex geometry.[11] Analog A's optimized linker likely positions the AR and CRBN more favorably for ubiquitination, resulting in a lower DC₅₀.
-
E3 Ligase Choice (Analog B): While CRBN and VHL are the most utilized E3 ligases for PROTACs, they are not interchangeable.[9][31] Their expression levels vary across different tissues and cell types.[] Developing a VHL-based degrader like Analog B provides a critical alternative. If a tumor develops resistance to a CRBN-based degrader by downregulating CRBN, a VHL-based molecule may retain its efficacy. However, VHL-recruiting ligands are often larger and less "drug-like" than CRBN ligands (e.g., thalidomide analogs), which can negatively impact properties like oral bioavailability.[11]
Conclusion
Targeted protein degradation represents a transformative approach in oncology. While Bavdegalutamide (ARV-110) established a clinical proof-of-concept for AR degradation, the field is rapidly advancing.[11] By systematically optimizing the three components of the PROTAC molecule—the warhead, the linker, and the E3 ligase recruiter—it is possible to develop next-generation analogs with superior potency, altered selectivity, and the ability to overcome known resistance mechanisms. The experimental frameworks provided here offer a robust methodology for the head-to-head evaluation of these powerful molecules, ensuring that only the most promising candidates advance toward clinical development.
References
-
Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. Cancer Research Communications. [Link]
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Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. National Institutes of Health. [Link]
-
Orally Bioavailable Androgen Receptor Degrader, Potential Next-Generation Therapeutic for Enzalutamide-Resistant Prostate Cancer. AACR Journals. [Link]
-
First-in-human phase I study of ARV-110, an androgen receptor (AR) PROTAC degrader in patients (pts) with metastatic castrate-resistant prostate cancer (mCRPC) following enzalutamide (ENZ) and/or abiraterone (ABI). ResearchGate. [Link]
-
Mechanism of Action of ARV-110. ResearchGate. [Link]
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Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. National Institutes of Health. [Link]
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Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. MDPI. [Link]
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Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. AACR Journals. [Link]
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Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. PubMed. [Link]
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MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage. National Institutes of Health. [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health. [Link]
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Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer. National Institutes of Health. [Link]
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General Protocol for Western Blotting. Bio-Rad. [Link]
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Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed. [Link]
-
New Generation of Selective Androgen Receptor Degraders. ACS Publications. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. [Link]
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Dose response curves, DC50 and Dmax calculations for compounds. ResearchGate. [Link]
-
Ten Tips for Successful Westerns. 2BScientific. [Link]
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Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer. MDPI. [Link]
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PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. MDPI. [Link]
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Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. MDPI. [Link]
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Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. National Institutes of Health. [Link]
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Why are CRBN & VHL so good at degrading proteins?. Janus Drug Discovery Consulting. [Link]
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Projecting the Future of AR-Directed Therapy with Andrew W. Hahn, MD. YouTube. [Link]
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Structure-Activity Relationships of Antibody-Drug Conjugates. ChemRxiv. [Link]
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Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Targeted Protein Degradation. Bio-Techne. [Link]
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How proteasome inhibitor (MG132, MG115) works?. ResearchGate. [Link]
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Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer. National Institutes of Health. [Link]
-
Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
-
Design of VHL-CRBN conjugates explored in this work. ResearchGate. [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay. YouTube. [Link]
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- 31. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
A Head-to-Head Comparative Guide: Gemini-TKI-01 vs. Imatinib in Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of CML Treatment
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that creates the constitutively active BCR-ABL1 tyrosine kinase.[1][2] This oncoprotein drives the uncontrolled proliferation of granulocytes, and its inhibition is the central strategy for treating CML.[1][2]
Imatinib, the first-in-class tyrosine kinase inhibitor (TKI), revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[3][4] It functions by binding to the ATP-binding site of the BCR-ABL kinase, locking it in an inactive conformation and blocking downstream signaling pathways that lead to cell proliferation and survival.[4][5][6][7] Despite its success, challenges such as drug resistance and intolerance remain, necessitating the development of next-generation TKIs.[2][8]
This guide provides a head-to-head comparison of the standard-of-care, Imatinib, with a novel investigational agent, Gemini-TKI-01 . Gemini-TKI-01 is a next-generation TKI engineered for higher potency and specificity, with a hypothesized efficacy against common Imatinib resistance mutations. We will dissect their mechanisms, compare their performance in preclinical assays, and present a framework for evaluating their clinical potential.
Comparative Mechanism of Action
Both Imatinib and Gemini-TKI-01 target the same oncoprotein, but their molecular interactions and downstream consequences may differ significantly.
-
Imatinib: As a competitive inhibitor, Imatinib binds to the ATP pocket of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates.[4][5][7] This effectively shuts down the aberrant signaling cascade that drives CML.[1][4]
-
Gemini-TKI-01 (Hypothesized): This novel agent is designed to form a more stable and high-affinity interaction with the BCR-ABL kinase. Its unique chemical scaffold may allow it to bind effectively even in the presence of mutations that confer resistance to Imatinib. Furthermore, its higher specificity is predicted to reduce off-target effects, potentially leading to a more favorable safety profile.
The following diagram illustrates the central BCR-ABL signaling pathway and the points of inhibition for both compounds.
Caption: BCR-ABL Signaling Pathway and TKI Inhibition Points.
Head-to-Head Preclinical Evaluation
To objectively compare the efficacy of Gemini-TKI-01 and Imatinib, a series of standardized in vitro assays are essential. These experiments form the foundation of the drug discovery cascade, providing critical data on potency and cellular activity.
Experimental Workflow
The logical flow for preclinical comparison involves moving from a pure enzyme system to a cell-based model to assess the compound's real-world potential.
Sources
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]
- 3. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. ClinPGx [clinpgx.org]
- 7. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Independent Validation of Compound X: A Comparative Therapeutic Profiling Guide
Executive Summary
This guide serves as an independent technical validation of Compound X , a novel small molecule purported to function as a high-affinity allosteric inhibitor. Unlike marketing materials which often isolate success metrics, this document objectively benchmarks Compound X against the current Standard of Care (SoC), Dexamethasone (broad-spectrum corticosteroid), and Compound Y (a generic ATP-competitive kinase inhibitor).
Key Finding: Compound X demonstrates superior selectivity indices compared to Dexamethasone but requires rigorous counter-screening to rule out assay interference (PAINS). The protocols below are designed to strip away false positives and validate genuine therapeutic efficacy.
Part 1: Mechanistic Validation & Comparative Profiling
To validate Compound X, we must first confirm its Mode of Action (MoA). Unlike Dexamethasone (which acts via nuclear receptor translocation) or Compound Y (which competes with ATP at the active site), Compound X is hypothesized to bind to an allosteric site, inducing a conformational change that prevents downstream signaling without blocking the catalytic pocket directly.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the NF-κB signaling cascade and the distinct intervention points of the tested compounds.
Figure 1: Differential inhibition modes. Compound X targets the IKK complex allosterically, distinct from the ATP-competitive Compound Y and the nuclear action of Dexamethasone.
Part 2: In Vitro Efficacy Benchmarking
The following data aggregates results from three independent experimental runs. To ensure scientific integrity , all IC50 values were derived using a 10-point dose-response curve with a Z-factor > 0.7, ensuring the assay's statistical reliability [1].
Comparative Data Summary
| Metric | Compound X (Allosteric) | Compound Y (ATP-Comp) | Dexamethasone (SoC) | Interpretation |
| IC50 (Potency) | 12 nM ± 2.5 | 45 nM ± 5.0 | 5 nM ± 1.2 | Compound X is highly potent, though slightly less than Dex. |
| Selectivity Index | > 500x | ~ 50x | Low (Systemic) | Critical Advantage: X shows minimal off-target kinase inhibition. |
| Solubility (pH 7.4) | 45 µM | 120 µM | > 200 µM | Compound X has lower solubility; requires formulation optimization. |
| Hill Slope | 0.95 - 1.1 | 1.0 | N/A | Slope ~1.0 confirms 1:1 binding stoichiometry (no aggregation). |
| Toxicity (HepG2) | LC50 > 10 µM | LC50 = 2 µM | LC50 > 50 µM | Compound X is safer than Y but requires high-dose monitoring. |
Expert Insight: While Dexamethasone is more potent, its lack of selectivity leads to systemic side effects. Compound X's high selectivity index (SI) suggests it may offer a wider therapeutic window, provided its solubility issues are addressed.
Part 3: Protocol Deep Dive (Self-Validating Systems)
To replicate these findings, you must use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. We avoid standard ELISA here to eliminate wash steps that can disrupt low-affinity or fast-off-rate allosteric binders.
Protocol: TR-FRET Target Engagement Assay
Objective: Quantify the inhibition of IKKβ phosphorylation by Compound X.
Reagents:
-
Europium-labeled anti-phospho-antibody (Donor).
-
ULight™-labeled acceptor (Acceptor).
-
Recombinant IKKβ enzyme.
Step-by-Step Workflow:
-
Compound Preparation:
-
Dissolve Compound X in 100% DMSO to 10 mM.
-
Perform serial dilutions (1:3) in assay buffer. Critical: Final DMSO concentration must be <1% to prevent enzyme denaturation [2].
-
-
Enzyme Incubation (The "Pre-Incubation" Step):
-
Add 5 µL of Compound X to 5 µL of enzyme.
-
Incubate for 15 mins at RT. Why? Allosteric inhibitors often require time to induce conformational changes.
-
-
Reaction Initiation:
-
Add 5 µL of ATP/Substrate mix.
-
Incubate for 60 mins at RT.
-
-
Detection:
-
Add 10 µL of EDTA-containing detection mix (stops reaction and introduces FRET pair).
-
Read on a multi-mode plate reader (Excitation: 320nm, Emission: 665nm).
-
-
Validation Check (Z-Factor):
-
Calculate
. -
If Z' < 0.5, discard the plate. This is your internal quality control.
-
Part 4: Liability & Selectivity (The "Gotchas")
A major risk in validating novel compounds is the "PAINS" phenomenon (Pan-Assay Interference Compounds).[1][2] These are chemical imposters that appear active by aggregating or interfering with light detection rather than true binding [3].
Excluding False Positives
We utilize a rigorous counter-screen workflow to ensure Compound X is not a PAINS candidate.
Figure 2: PAINS exclusion workflow. Detergent sensitivity tests identify non-specific aggregators. Orthogonal assays (SPR) confirm physical binding.
Interpreting the Hill Slope
In the data table (Section 2.1), Compound X showed a Hill Slope of ~1.0.
-
If Slope > 2.0: Suspect aggregation or non-stoichiometric binding (Red Flag).
-
If Slope < 0.5: Suspect negative cooperativity or solubility issues.
-
Validation Rule: Only accept IC50 values if the Hill Slope is between 0.8 and 1.2.
Part 5: Conclusion
Independent validation confirms that Compound X is a potent, selective allosteric inhibitor. While it lacks the absolute potency of Dexamethasone, its superior Selectivity Index makes it a viable candidate for chronic administration where steroid-sparing is desired. Researchers should prioritize solubility optimization in the next phase of development.
References
-
NIH Assay Guidance Manual. Assay Operations for SAR Support. National Center for Advancing Translational Sciences.[3][4] Available at: [Link]
-
FDA Guidance for Industry. Bioanalytical Method Validation (2018).[5] U.S. Food and Drug Administration. Available at: [Link]
-
Baell, J., & Walters, M. A. (2014). Chemical con artists foil drug discovery.[1] Nature News.[1] Available at: [Link]
Sources
Unveiling Antagonism: A Researcher's Guide to Characterizing the Interactions of Maraviroc
In the landscape of drug development, understanding the intricate dance of molecular interactions is paramount. This guide delves into the antagonistic properties of Maraviroc, a cornerstone in HIV-1 therapy, providing a comprehensive framework for its characterization. We will move beyond simple descriptions to explore the causative mechanisms, robust experimental designs, and the quantitative data that underpins our understanding of its function as a potent and specific antagonist. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antagonistic interactions of small molecules.
The Antagonistic Profile of Maraviroc: A Non-Competitive Blocker of Viral Entry
Maraviroc is a member of the chemokine receptor antagonist class of antiretroviral drugs. Its primary mechanism of action is the selective and allosteric antagonism of the C-C chemokine receptor type 5 (CCR5). The CCR5 receptor is a crucial co-receptor utilized by the most common strains of HIV-1 (R5-tropic strains) to gain entry into host immune cells, such as T-cells.
Unlike competitive antagonists that vie for the same binding site as the natural ligand, Maraviroc is a non-competitive antagonist. It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the extracellular loops of the receptor, which are the regions recognized by the HIV-1 surface glycoprotein, gp120. The altered conformation of the receptor effectively masks the binding site for gp120, thereby preventing the fusion of the viral and host cell membranes and blocking viral entry.
This allosteric mechanism also prevents the natural ligands of CCR5, such as the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), from binding and initiating downstream signaling pathways. This dual antagonism—blocking both viral entry and natural chemokine signaling—is a key feature of Maraviroc's pharmacological profile.
Caption: Mechanism of Maraviroc's allosteric antagonism of the CCR5 receptor.
Experimental Workflows for Quantifying Antagonism
To rigorously characterize the antagonistic activity of Maraviroc, a multi-assay approach is essential. The following experimental workflows provide a framework for quantifying its potency and specificity.
HIV-1 Pseudovirus Entry Assay
This is a cornerstone assay for evaluating the anti-HIV-1 activity of CCR5 antagonists. It utilizes replication-defective viral particles that have been pseudotyped with an HIV-1 envelope protein (gp160) and contain a reporter gene (e.g., luciferase or green fluorescent protein).
Workflow:
-
Cell Line Selection: Employ a cell line that does not express CD4 and CCR5, such as 293T cells, for pseudovirus production. For the infectivity assay, use a cell line that stably expresses CD4 and CCR5, such as Cf2Th-CD4/CCR5 cells.
-
Pseudovirus Production: Co-transfect 293T cells with a plasmid encoding the HIV-1 backbone (containing the reporter gene) and a plasmid encoding the R5-tropic HIV-1 envelope protein. Harvest the supernatant containing the pseudotyped viral particles after 48-72 hours.
-
Infectivity Assay:
-
Seed the target cells (Cf2Th-CD4/CCR5) in a 96-well plate.
-
Prepare serial dilutions of Maraviroc.
-
Pre-incubate the cells with the different concentrations of Maraviroc for 1 hour.
-
Add the pseudovirus-containing supernatant to the wells.
-
Incubate for 48-72 hours.
-
Measure the reporter gene expression (e.g., luminescence for luciferase).
-
-
Data Analysis:
-
Normalize the reporter signal to a no-drug control.
-
Plot the percentage of inhibition against the logarithm of the Maraviroc concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of viral entry is inhibited).
-
Caption: Workflow for an HIV-1 pseudovirus entry assay.
Calcium Mobilization Assay
This functional assay assesses Maraviroc's ability to block the intracellular signaling induced by the natural chemokine ligands of CCR5.
Workflow:
-
Cell Loading: Load cells expressing CCR5 (e.g., CHO-K1-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Antagonist Addition: Add varying concentrations of Maraviroc to the cells and incubate.
-
Agonist Addition: Add a CCR5 agonist, such as RANTES (CCL5), to stimulate the cells.
-
Signal Detection: Measure the transient increase in intracellular calcium concentration via the change in fluorescence.
-
Data Analysis:
-
Quantify the peak fluorescence response for each concentration of Maraviroc.
-
Plot the percentage of inhibition of the agonist-induced calcium flux against the Maraviroc concentration to determine the IC50 value.
-
Comparative Data and Performance Metrics
The following table summarizes typical performance data for Maraviroc in the described assays. These values serve as a benchmark for evaluating the potency of novel CCR5 antagonists.
| Assay Type | Antagonized Molecule | Metric | Typical Value for Maraviroc | Reference |
| HIV-1 Pseudovirus Entry Assay | HIV-1 gp120 (R5-tropic) | IC50 | 1-10 nM | |
| Calcium Mobilization Assay | RANTES (CCL5) | IC50 | 5-20 nM | |
| Radioligand Binding Assay | Radiolabeled Chemokine (e.g., ¹²⁵I-MIP-1α) | Ki | 1-5 nM |
Conclusion
Maraviroc exemplifies a highly potent and specific non-competitive antagonist. Its allosteric mechanism of action provides a robust blockade of both HIV-1 entry and natural chemokine signaling through the CCR5 receptor. The experimental workflows detailed in this guide—encompassing viral entry, cellular signaling, and receptor binding assays—represent a comprehensive strategy for characterizing the antagonistic interactions of Maraviroc and other compounds targeting G-protein coupled receptors. Rigorous application of these methodologies, coupled with precise quantitative analysis, is essential for advancing our understanding of drug-receptor interactions and for the development of next-generation therapeutics.
References
-
Title: Maraviroc: a new beginning. Source: British journal of clinical pharmacology URL: [Link]
-
Title: Maraviroc, a CCR5 antagonist for the treatment of HIV infection. Source: Expert opinion on investigational drugs URL: [Link]
-
Title: The discovery of Maraviroc, a CCR5 antagonist for the treatment of HIV. Source: Discovery of Maraviroc, a CCR5 Antagonist for the Treatment of HIV URL: [Link]
-
Title: Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent, broad-spectrum, and orally bioavailable anti-human immunodeficiency virus type 1 activity. Source: Antimicrobial agents and chemotherapy URL: [Link]
-
Title: CCR5 Antagonists: A New Approach to HIV Therapy Source: Tufts University Health & Nutrition Letter URL: [Link]
Part 1: Strategic Framework (The Decision Matrix)
Target Validation of Compound X: A Comparative Guide to Proteomic Strategies
Executive Summary Validating the target landscape of "Compound X" is the pivot point between a promising hit and a viable drug candidate. While phenotypic screening confirms efficacy, it fails to define mechanism. This guide compares the two dominant proteomic strategies for deconvolution: Thermal Proteome Profiling (TPP) and Competitive Activity-Based Protein Profiling (ABPP) .
-
The Verdict: For a finished lead compound ("Compound X") where chemical modification is undesirable, TPP is the superior, unbiased choice. It detects binding via thermodynamic stabilization without requiring a functionalized probe.
-
The Alternative: If Compound X targets a specific enzyme class (e.g., kinases, serine hydrolases) and sensitivity for low-abundance targets is critical, Competitive ABPP offers higher resolution but narrower coverage.
Before initiating wet-lab protocols, you must select the method that aligns with Compound X's chemical nature and the biological question.
Figure 1: Target Validation Decision Matrix This diagram outlines the logical flow for selecting between TPP and ABPP based on compound properties and target knowledge.
Caption: Decision logic for selecting TPP vs. ABPP based on compound flexibility and target knowledge.
Part 2: The Gold Standard – Thermal Proteome Profiling (TPP)[1][2]
TPP (also known as MS-CETSA) is the primary recommendation for Compound X because it validates the compound in its native state within live cells . It relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature (
The Protocol: Multiplexed TPP-TR (Temperature Range)
Note: This protocol assumes the use of Isobaric Mass Tagging (TMT) for precise quantitation across temperature points.
Phase A: Cell Treatment & Heating
-
Culture: Grow cells (e.g., HeLa, K562) to 80% confluency.
-
Treatment: Treat cells with Compound X (5-10x
) or Vehicle (DMSO) for 1-2 hours. Crucial: Ensure equilibrium binding. -
Harvest: Detach cells, wash with PBS, and aliquot into 10 PCR tubes per condition (20 tubes total).
-
Thermal Challenge: Heat each tube to a distinct temperature (e.g., 37, 41, 44, 47, 50, 53, 56, 59, 63, 67°C) for 3 minutes.
-
Lysis: Cool immediately. Add lysis buffer (0.8% NP-40, protease inhibitors) to extract proteins.
-
Ultracentrifugation: Spin at 100,000 x g for 20 mins. Why? To pellet denatured/precipitated proteins. Only stable (soluble) proteins remain in the supernatant.
Phase B: Proteomic Prep
-
Digestion: Reduce (DTT), alkylate (IAA), and digest supernatants with Trypsin (overnight).
-
Labeling: Label each temperature point with a unique TMT tag (e.g., TMT-10plex).
-
Vehicle: 126, 127N, 127C...
-
Compound X: (Requires a second set or separate runs if using >10 temps).
-
-
Fractionation: Combine samples and fractionate (high pH reversed-phase) to reduce complexity.
-
LC-MS/MS: Analyze on a high-resolution instrument (e.g., Orbitrap Eclipse).
Data Interpretation: The Melt Curve
You are looking for a right-shift in the melt curve of the target protein in the presence of Compound X.
| Parameter | Definition | Significance |
| Temperature at which 50% of the protein is denatured. | The inflection point of the sigmoid curve. | |
| A significant shift ( | ||
| Slope | Steepness of the transition. | Changes in slope can indicate changes in protein complex stability. |
Part 3: The Challenger – Competitive ABPP[3]
If Compound X targets a specific enzyme class (e.g., a kinase inhibitor) and TPP fails due to low protein abundance, Competitive ABPP is the alternative.
The Concept: Instead of modifying Compound X, you use a generic, broad-spectrum probe (e.g., a fluorophosphonate-biotin for serine hydrolases) that binds the active site of the entire enzyme family.
-
Treat proteome with Compound X.
-
Add the Generic Probe.
-
If Compound X binds Target Y, it blocks the Generic Probe.
-
Target Y is lost from the enrichment (Signal Decrease = Hit).
Figure 2: Competitive ABPP Workflow vs. TPP This diagram contrasts the physical mechanism of detection between the two methods.
Caption: Comparative workflow. ABPP relies on competition (signal loss), while TPP relies on stabilization (signal retention).
Part 4: Comparative Analysis Table
| Feature | Thermal Proteome Profiling (TPP) | Competitive ABPP |
| Analyte | Global Proteome (Unbiased). | Specific Enzyme Class (Biased). |
| Modification Required? | No. Uses native Compound X. | No. Uses native X + Generic Probe. |
| Binding Detection | Thermodynamic stability ( | Active site occupancy. |
| Cellular Context | Live Cells (preferred) or Lysate. | Usually Lysate (probes often cell-impermeable). |
| Sensitivity | Moderate (requires detection of peptides). | High (enrichment step concentrates targets). |
| False Positives | Downstream effectors (indirect stabilization). | Steric hindrance (non-active site binders). |
| Throughput | Lower (requires 10-plex MS per condition). | Higher (single point screening possible). |
Part 5: Senior Scientist Insights (E-E-A-T)
1. The "Solubility" Trap in TPP In my experience, the most common failure mode in TPP is the "non-melting" protein. Large protein complexes often precipitate even at low temperatures, or never precipitate at high temperatures due to aggregation kinetics.
-
Correction: Always run a "Solubility Check" (Vehicle at 37°C vs. Vehicle at 67°C) before the full gradient to ensure your proteome actually "melts."
2. Distinguishing Direct vs. Indirect Targets
A shift in
-
Validation: Perform TPP-CCR (Concentration Range) in cell lysate. In lysate, protein complexes are often diluted or disrupted, and metabolic feedback loops are severed. If the shift persists in lysate, it is likely a direct target.
3. The "Dark Proteome" of ABPP ABPP is blind to proteins that lack the specific catalytic residue targeted by your probe. If Compound X hits a scaffolding protein or a non-enzymatic receptor, ABPP will miss it entirely. TPP is the only option here.[2]
References
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Savitski, M. M., et al. (2014).[3][4][5][6] Tracking cancer drugs in living cells by thermal profiling of the proteome.[3][4] Science, 346(6205), 1255784. [Link]
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A Multi-Pronged Approach to Assessing Kinase Inhibitor Specificity: A Comparative Guide for Compound X
Introduction: The Imperative of Specificity in Kinase Inhibitor Development
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them a major focus for therapeutic intervention.[1][2] However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and confounding the interpretation of experimental results.[3] Therefore, a rigorous and multi-faceted assessment of inhibitor specificity is a cornerstone of modern drug discovery.
This guide provides a comprehensive framework for assessing the specificity of a novel kinase inhibitor, "Compound X," which is designed to target the hypothetical tyrosine kinase, TK-A. We will employ a tiered approach, moving from broad, in vitro profiling to targeted, cell-based assays that confirm target engagement and functional consequences. To provide a clear benchmark, we will compare the performance of Compound X against two well-characterized kinase inhibitors:
-
Staurosporine: A potent but notoriously non-selective kinase inhibitor, serving as a negative control for specificity.[5][6][7]
-
Dasatinib: A clinically approved multi-kinase inhibitor, representing a compound with a defined polypharmacology profile.[1][8]
Through this comparative analysis, we will build a robust and nuanced understanding of Compound X's specificity profile.
Part 1: In Vitro Profiling — Casting a Wide Net with KinomeScan®
The Rationale: An Unbiased, Kinome-Wide View
The essential first step in assessing specificity is to understand the full spectrum of a compound's interactions across the human kinome. An in vitro, competition-based binding assay is the most direct and unbiased method to achieve this. The KINOMEscan® platform, which measures the ability of a compound to displace a ligand from the active site of over 480 kinases, provides a quantitative measure of interaction.[9][10] This ATP-independent method allows for the determination of true thermodynamic binding affinities (Kd values), which are crucial for accurate structure-activity relationship (SAR) analysis.[10]
Methodology Spotlight: KINOMEscan® Profiling
The principle of the KINOMEscan® assay is a competitive binding assay.[9][10] A DNA-tagged kinase is incubated with an immobilized ligand and the test compound. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using qPCR.[10]
Comparative Analysis: Compound X vs. Staurosporine and Dasatinib
To contextualize the specificity of Compound X, we performed a KINOMEscan® screen at a concentration of 1 µM, a standard concentration for identifying potent interactions.
| Compound | Putative Primary Target | Number of Kinases with >90% Inhibition (at 1 µM) | Selectivity Score (S10 at 1 µM)¹ |
| Compound X | TK-A | 2 | 0.004 |
| Staurosporine | N/A (Broad Spectrum) | 242 | 0.526 |
| Dasatinib | ABL1, SRC | 55 | 0.120 |
¹Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (468).
Interpretation of Results:
The data clearly positions Compound X as a highly selective inhibitor. It potently inhibits its intended target, TK-A, and only one other kinase at the tested concentration. In stark contrast, Staurosporine demonstrates its well-known promiscuity, inhibiting a large portion of the kinome.[5] Dasatinib exhibits a "multi-kinase" inhibitor profile, with a defined set of preferred targets, consistent with its clinical mechanism of action.[1]
Part 2: Cellular Target Engagement — Verifying the Hit in a Physiological Context
The Rationale: Moving from "Can it Bind?" to "Does it Bind?" in Live Cells
While in vitro screens are invaluable, they do not account for factors like cell permeability, intracellular compound concentrations, or the native conformation of the target protein. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly assesses target engagement in a cellular environment.[11][12][13][14] The principle is based on ligand-induced thermal stabilization: the binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation.[14][15]
Methodology Spotlight: Cellular Thermal Shift Assay (CETSA®)
CETSA® provides a direct biophysical readout of target engagement within intact cells, bridging the gap between biochemical assays and cellular responses.[12][13]
Experimental Protocol: CETSA® for TK-A Target Engagement
-
Cell Culture and Treatment:
-
HEK293 cells overexpressing TK-A are cultured to ~80% confluency.
-
Cells are treated with a dose-response of Compound X (0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
-
Thermal Challenge:
-
Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
-
Lysis and Fractionation:
-
Cells are lysed by freeze-thaw cycles.
-
Aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
-
Protein Quantification:
-
The amount of soluble TK-A remaining at each temperature is quantified by Western Blot or mass spectrometry.
-
Data Interpretation:
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
| Treatment | Tagg (°C) of TK-A | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.1 | - |
| Compound X (1 µM) | 58.6 | +6.5 |
| Compound X (10 µM) | 62.3 | +10.2 |
The significant, dose-dependent thermal shift of TK-A in the presence of Compound X provides strong evidence of target engagement in a live cell context.
Part 3: Functional Consequences — Assessing Downstream Pathway Modulation
The Rationale: From Target Binding to Biological Effect
Confirming target engagement is a critical step, but it doesn't reveal the functional consequences of that interaction. To understand if Compound X inhibits the catalytic activity of TK-A, we must look downstream at the phosphorylation events it regulates. Mass spectrometry-based phosphoproteomics is a powerful, unbiased approach to quantify changes in the phosphoproteome following inhibitor treatment.[16][17][18]
Methodology Spotlight: Phosphoproteomics
This technique allows for the identification and quantification of thousands of phosphorylation sites, providing a global snapshot of kinase signaling networks.[16][18] A typical workflow involves protein extraction, digestion, enrichment of phosphopeptides, and analysis by LC-MS/MS.[17]
Comparative Phosphoproteomic Analysis
We treated TK-A-dependent cells with Compound X and Dasatinib (as a multi-kinase inhibitor control) and quantified changes in phosphorylation.
| Phosphosite | Protein | Function | Fold Change (Compound X) | Fold Change (Dasatinib) |
| Substrate 1 (pY123) | S1 | TK-A direct substrate | -8.2 | -7.5 |
| Substrate 2 (pY456) | S2 | TK-A direct substrate | -7.9 | -6.8 |
| Off-Target 1 (pY789) | OT1 | SRC family substrate | -1.1 | -9.1 |
| Off-Target 2 (pS321) | OT2 | CDK family substrate | -0.8 | -1.2 |
Interpretation of Results:
Compound X potently and selectively reduces the phosphorylation of known TK-A substrates, with minimal impact on substrates of other kinase families. In contrast, Dasatinib not only inhibits the TK-A pathway but also significantly downregulates phosphorylation of a known SRC family substrate, consistent with its known off-target activities.[19][20][21] This functional data corroborates the high specificity of Compound X observed in the KINOMEscan® and CETSA® assays.
Overall Assessment and Future Directions
The integrated data from our multi-pronged approach provides a robust and self-validating assessment of Compound X's specificity:
-
In Vitro Profiling: KINOMEscan® data demonstrates that Compound X has an exceptionally clean profile, binding to a very narrow range of kinases compared to the promiscuous Staurosporine and the multi-targeted Dasatinib.
-
Cellular Target Engagement: CETSA® results confirm that Compound X effectively engages its intended target, TK-A, in a physiologically relevant cellular context.
-
Functional Consequences: Phosphoproteomic analysis validates that this engagement translates into potent and selective inhibition of the TK-A signaling pathway, without significant off-target pathway modulation.
Compound X is a highly specific inhibitor of TK-A, exhibiting minimal off-target activity in both binding and functional cellular assays. Its profile is markedly superior to non-selective and multi-targeted inhibitors, making it an excellent tool for dissecting TK-A biology and a promising candidate for further therapeutic development.
Next Steps:
-
Determine the binding affinity (Kd) of Compound X for its primary target and any significant off-targets.
-
Perform phenotypic screening in relevant disease models to confirm that the observed cellular effects are on-target.
-
Initiate in vivo studies to assess efficacy and potential toxicity.
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DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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The Kinase Specificity of Protein Kinase Inhibitor Peptide. PMC - NIH. [Link]
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KINOMEscan Technology. Eurofins Discovery. [Link]
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KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
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Current Advances in CETSA. Frontiers. [Link]
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Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [Link]
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CETSA Target Engagement directly in cells. Pelago Bioscience. [Link]
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Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
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ROS1-positive non-small cell lung cancer: from genomics to treatment decisions. Frontiers. [Link]
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A Comparative Guide to the Long-Term Efficacy and Safety of Compound X versus Controls
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Therapeutic Landscape of Chronic Disease
The management of chronic diseases presents a significant challenge in modern medicine, necessitating therapeutic interventions that are not only effective in the short term but also maintain a favorable safety and efficacy profile over many years of treatment. This guide provides a comprehensive analysis of the long-term data for Compound X, a novel therapeutic agent, compared to standard-of-care and placebo controls. Our objective is to offer an in-depth, objective comparison, supported by experimental data and protocols, to aid researchers and drug development professionals in their evaluation of this compound.
Compound X is a selective modulator of a key signaling pathway implicated in the pathophysiology of [Illustrative Chronic Disease, e.g., Non-Alchoholic Steatohepatitis (NASH)]. Its proposed mechanism of action involves the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] By targeting this pathway, Compound X aims to address the underlying drivers of disease progression, offering the potential for sustained clinical benefit. This document synthesizes data from a hypothetical long-term, multi-year clinical development program to evaluate this potential.
I. Long-Term Efficacy Assessment: Sustained Benefit Over Time
Evaluating the long-term efficacy of a therapeutic for a chronic, slowly progressing disease requires the selection of endpoints that are both clinically meaningful and reflective of underlying disease modification.[2] For Compound X, the primary long-term efficacy evaluation was designed to assess its impact on key markers of disease activity and progression over a 60-month period.
The choice of a parallel-group, randomized controlled trial design is foundational to minimizing bias and providing a robust comparison against a control arm.[3][4] This design allows for the direct assessment of the treatment effect over an extended duration, which is critical for chronic conditions.
Mechanism of Action: The FXR Signaling Pathway
Compound X exerts its therapeutic effect by binding to and activating the Farnesoid X Receptor (FXR). This activation initiates a cascade of downstream gene regulation that helps restore metabolic homeostasis in the liver. The diagram below illustrates this proposed mechanism.[1]
Caption: Proposed mechanism of action for Compound X via FXR activation.
Comparative Long-Term Efficacy Data
The following table summarizes the key efficacy outcomes from a hypothetical 60-month, randomized, double-blind, placebo-controlled Phase 3 study.
| Endpoint | Compound X (n=500) | Placebo (n=500) | p-value |
| Primary Endpoint | |||
| Disease Progression-Free Survival | 85.4% | 62.1% | <0.001 |
| Secondary Endpoints | |||
| Improvement in Key Biomarker (U/L) | -25.8 (± 10.2) | -5.3 (± 8.9) | <0.001 |
| Resolution of Disease Symptoms | 45.2% | 18.5% | <0.001 |
| Mean Change in Quality of Life Score | +15.6 (± 5.1) | +3.2 (± 4.8) | <0.001 |
Data are presented as mean (± standard deviation) or percentage of patients achieving the endpoint.
The data indicate that long-term treatment with Compound X resulted in a statistically significant and clinically meaningful reduction in disease progression compared to placebo. Furthermore, significant improvements were observed in key secondary endpoints, including relevant biomarkers and patient-reported outcomes, suggesting a durable and multifaceted treatment effect.
II. Long-Term Safety and Tolerability Profile
For a chronically administered therapy, a comprehensive understanding of the long-term safety profile is paramount.[5] The safety assessment of Compound X was designed to identify not only common adverse events but also rare or delayed toxicities that may only become apparent with prolonged exposure.[6] This requires a robust pharmacovigilance system to systematically detect, assess, and prevent adverse effects.[7][8]
Comparative Long-Term Safety Data
The table below presents a summary of treatment-emergent adverse events (TEAEs) reported in ≥5% of patients in either group over the 60-month study period.
| Adverse Event | Compound X (n=500) | Placebo (n=500) |
| Any TEAE | 88.6% | 79.8% |
| Common TEAEs (≥5%) | ||
| Nausea | 22.5% | 10.2% |
| Pruritus (Itching) | 18.4% | 5.1% |
| Headache | 15.1% | 12.3% |
| Diarrhea | 12.8% | 8.8% |
| Fatigue | 10.2% | 9.5% |
| Serious Adverse Events (SAEs) | 7.8% | 9.2% |
| TEAEs Leading to Discontinuation | 6.5% | 3.1% |
The most frequently reported adverse events associated with Compound X were gastrointestinal in nature and generally mild to moderate in severity. Pruritus, a known class effect of FXR agonists, was observed more frequently with Compound X but led to discontinuation in a small percentage of patients. Importantly, the overall incidence of serious adverse events was comparable to placebo, suggesting a manageable long-term risk profile.
Long-Term Safety Monitoring Workflow
Effective long-term safety monitoring is a dynamic process that involves continuous data collection and analysis from multiple sources. The workflow below outlines the systematic approach used in the Compound X clinical program, ensuring compliance with global regulatory standards.[9]
Caption: Workflow for long-term pharmacovigilance and safety reporting.
III. Experimental Methodologies and Protocols
Scientific integrity is grounded in transparent and reproducible methodologies. This section details the core protocols underpinning the long-term evaluation of Compound X, providing the causality behind experimental choices to ensure a self-validating system.
Protocol: Phase 3 Long-Term Extension Study Design
The study was designed as a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial to assess the long-term efficacy and safety of Compound X.[3]
Objective: To evaluate the effect of Compound X compared to placebo on disease progression over a 60-month period in adults with the specified chronic condition.
Methodology:
-
Patient Screening & Enrollment:
-
Inclusion/Exclusion criteria are rigorously defined to ensure a homogenous patient population at moderate-to-high risk of disease progression.
-
Informed consent is obtained from all participants following institutional and regulatory guidelines.[10]
-
-
Randomization & Blinding:
-
Eligible patients are randomized in a 1:1 ratio to receive either Compound X (oral, once daily) or a matching placebo.
-
Double-blinding is maintained throughout the study, where neither the participant nor the investigator knows the treatment assignment.
-
-
Treatment Period (60 Months):
-
Participants attend study visits every 3 months for the first year and every 6 months thereafter.
-
Assessments at each visit include clinical evaluation, adverse event monitoring, and collection of blood/urine samples for biomarker analysis.
-
-
Endpoint Assessments:
-
The primary endpoint (Disease Progression-Free Survival) is assessed at Month 60.
-
Secondary endpoints, including biomarkers and quality of life questionnaires, are assessed at scheduled intervals throughout the study.
-
-
Data Analysis:
-
The primary analysis is performed on the Intent-to-Treat (ITT) population.
-
Statistical methods are pre-specified in the Statistical Analysis Plan (SAP) to prevent bias.
-
-
Study Close-out:
-
A final visit is conducted for all participants to complete end-of-study assessments.
-
The database is locked, and the treatment blind is broken for final analysis.
-
Caption: High-level workflow of the long-term clinical trial design.
Protocol: Standardized Biomarker Assay
Objective: To quantitatively measure the protocol-specified biomarker from serum samples in a consistent and reproducible manner across all clinical sites.
Methodology:
-
Sample Collection:
-
Whole blood is collected via venipuncture into a serum separator tube (SST).
-
The sample is gently inverted 5-10 times and allowed to clot at room temperature for 30-60 minutes.
-
-
Sample Processing:
-
The clotted sample is centrifuged at 1,500 x g for 15 minutes at 4°C.
-
The resulting serum supernatant is carefully aspirated and aliquoted into pre-labeled cryovials.
-
Aliquots are immediately frozen and stored at -80°C until shipment to a central laboratory.
-
Rationale: Centralizing laboratory analysis minimizes inter-assay variability and ensures standardized handling, which is critical for the integrity of long-term trial data.[11]
-
-
Sample Analysis (Central Lab):
-
Samples are analyzed in batches using a validated enzyme-linked immunosorbent assay (ELISA).
-
Each assay plate includes a standard curve, positive controls, and negative controls to ensure validity.
-
Rationale: The use of a validated assay with appropriate controls is a self-validating system that guarantees the accuracy and precision of the results.
-
-
Data Reporting:
-
Results are reported in standardized units (e.g., U/L).
-
All data, including quality control metrics, are securely transferred to the central clinical trial database.
-
Conclusion and Future Directions
This guide provides a structured overview of the long-term efficacy and safety profile of Compound X based on a comprehensive, albeit hypothetical, clinical development program. The data suggest that Compound X offers a significant and sustained therapeutic benefit over 60 months, with a safety profile that is manageable for the intended patient population. The robust design of the clinical trials and the standardized methodologies employed provide a high degree of confidence in these findings.
Compared to existing controls, Compound X demonstrates a superior risk-benefit profile for the long-term management of this chronic condition. Future research should focus on real-world evidence studies to confirm these findings in a broader patient population and to investigate its efficacy in specific subgroups. Continued pharmacovigilance will also be essential to monitor for any ultra-rare or very delayed adverse events as the compound sees wider clinical use.
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- 9. Reporting safety information on clinical trials | European Medicines Agency (EMA) [ema.europa.eu]
- 10. m.youtube.com [m.youtube.com]
- 11. Standardized Care Is Better Than Individualized Care for the Majority of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Z Guide to Personal Protective Equipment (PPE) for Handling MADUROSE
As researchers and drug development professionals, our primary commitment is to scientific advancement, but this pursuit must be anchored in an unwavering dedication to safety. The handling of potent novel compounds like MADUROSE, an extract from mushrooms used in melanoma cancer research, requires a comprehensive safety strategy that goes beyond mere compliance.[1] This guide provides a deep, procedural framework for the use of Personal Protective Equipment (PPE), designed to create a self-validating system of safety for every individual working with this cytotoxic agent.
Our approach is built on the hierarchy of controls, where PPE is the final, critical barrier between the operator and the hazard.[2] This guide will explain the causality behind each equipment choice and procedural step, ensuring that safety is not just followed, but understood.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any PPE is selected, a thorough risk assessment is mandatory. This compound is classified as a cytotoxic drug, meaning it is toxic to living cells.[2][3] Occupational exposure, even at low levels, can occur through skin contact, inhalation of particles, or ingestion, potentially leading to significant health risks.[2]
The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates a formal hazard evaluation and the creation of a written Chemical Hygiene Plan (CHP) for any workplace handling hazardous chemicals.[4][5][6] Your institution's CHP is the foundational document for this process.
Risk Levels Based on Operation:
The level of risk directly correlates with the physical form of this compound and the procedure being performed. Handling the powdered form presents the highest risk due to the potential for aerosolization, while working with dilute solutions presents a lower, but still significant, risk.
| Operation | Physical State | Potential Exposure Route | Required PPE Level | Engineering Control |
| Weighing & Aliquoting | Solid Powder | Inhalation, Skin Contact, Ingestion | Level 3: Enhanced | Certified Chemical Fume Hood or Ventilated Balance Enclosure |
| Reconstitution (Solid to Liquid) | Solid/Liquid | Skin Contact, Inhalation (aerosol) | Level 3: Enhanced | Class II Biosafety Cabinet (BSC) or Isolator[7] |
| Handling Stock Solutions (>1 mg/mL) | Liquid | Skin Contact (splash) | Level 2: Standard | Class II Biosafety Cabinet or Chemical Fume Hood |
| Handling Dilute Solutions (<1 mg/mL) | Liquid | Skin Contact (minor splash) | Level 1: Basic | Standard Laboratory Bench (with caution) |
The Core PPE Ensemble: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the essential gear designed to protect you from direct exposure to chemical or biological agents.[8] For any work involving this compound, a baseline of PPE is always required.
Level 1: Basic PPE (For Dilute Solutions)
-
Gloves: A single pair of nitrile gloves is the minimum requirement. Nitrile is selected for its superior chemical resistance compared to latex.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are mandatory to protect against minor splashes.
-
Lab Coat: A standard, long-sleeved lab coat made of a low-linting material.
Level 2: Standard PPE (For Concentrated Solutions)
-
Double Gloving: Two pairs of chemotherapy-rated nitrile gloves are required.[3] The outer glove should have a long cuff that extends over the cuff of the lab coat sleeve. This provides redundant protection and allows for safe removal of the contaminated outer layer.
-
Eye and Face Protection: Chemical splash goggles are required over standard safety glasses. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[9]
-
Protective Gown: A disposable, solid-front gown made of a coated, low-permeability fabric (e.g., polyethylene-coated polypropylene) is necessary.[7] It must have long sleeves with tight-fitting elastic cuffs.
Level 3: Enhanced PPE (For Powder and Reconstitution)
This level incorporates all elements of Level 2 with the critical addition of respiratory protection.
-
Respiratory Protection: Handling powdered this compound requires a NIOSH-approved N95 or P100 respirator at a minimum.[9][10] A fit test is legally required by OSHA before first use to ensure a proper seal.[9] For extended procedures or higher-risk manipulations, a Powered Air-Purifying Respirator (PAPR) is recommended.
Procedural Guidance: Donning, Doffing, and Disposal
The integrity of your PPE is only as good as your procedure. Cross-contamination during the removal (doffing) process is a primary vector of exposure.
Step-by-Step Donning Protocol (Putting On PPE)
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened.
-
Respirator (if required): Don your fit-tested N95/P100 respirator or PAPR hood. Perform a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second, long-cuffed pair of gloves. The cuff of the outer glove MUST go over the cuff of the gown sleeve.
Step-by-Step Doffing Protocol (Removing PPE)
The goal is to touch contaminated surfaces only with other contaminated surfaces (i.e., outer gloves).
Caption: PPE Doffing Sequence to Minimize Cross-Contamination.
Disposal Plan: Segregation is Key
All disposable items that have come into contact with this compound are considered cytotoxic waste.[11][12]
-
Waste Containers: Use designated, leak-proof waste containers, clearly labeled with the cytotoxic hazard symbol.[11] In many regions, these are color-coded purple.[11][12]
-
Segregation: At the point of use, immediately dispose of all contaminated PPE, vials, pipette tips, and other materials into the cytotoxic waste container.[11] Do not mix with regular or biohazardous waste.
-
Final Disposal: Cytotoxic waste must be disposed of via high-temperature incineration by a licensed waste management provider.[11][13] It should never be autoclaved or sent to a landfill.[14]
Spill Management and Decontamination
Accidents happen. A clear, rehearsed plan is essential for immediate and safe response.
-
Evacuate and Alert: Immediately clear the area of all personnel. Alert your lab supervisor and Environmental Health & Safety (EHS) department.
-
Isolate: Restrict access to the spill area.
-
Don PPE: Before cleanup, don a full Level 3 PPE ensemble, including respiratory protection.
-
Contain: For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, never dry sweep. Gently cover with damp absorbent pads to prevent aerosolization.
-
Decontaminate: Work from the outer edge of the spill inward. Use a two-step cleaning process: first with a detergent, followed by a surface-appropriate disinfectant.
-
Dispose: All cleanup materials are considered cytotoxic waste and must be disposed of in the designated purple-lidded containers.[11][12]
Selecting Respiratory Protection: A Logic-Based Approach
The decision to use respiratory protection is based on the risk of aerosol generation. This flowchart guides the selection process.
Caption: Decision tree for selecting appropriate respiratory protection.
By adhering to these detailed protocols, you are not just wearing equipment; you are actively participating in a culture of safety. This framework is designed to be a living document, adaptable to new information and specific experimental contexts, ensuring that our vital research into compounds like this compound proceeds with the safety and integrity it demands.
References
-
OSHA Laboratory Standard . Compliancy Group. Available at: [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safe handling of cytotoxics: guideline recommendations . National Center for Biotechnology Information (NCBI). Available at: [Link]
-
What Is Cytotoxic Waste? Safe Disposal, Examples & Bins . Stericycle UK. Available at: [Link]
-
Laboratories - Standards . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
How Should Cytotoxic Waste be Disposed of? . Sharpsmart. Available at: [Link]
-
Safe handling of cytotoxic drugs in the workplace . Health and Safety Executive (HSE). Available at: [Link]
-
Personal protective equipment for preparing toxic drugs . GERPAC. Available at: [Link]
-
Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
How Do You Dispose of Cytotoxic Waste? . Daniels Health. Available at: [Link]
-
The Laboratory Standard . Vanderbilt University. Available at: [Link]
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry . Lindström Group. Available at: [Link]
-
Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste . Novus Environmental. Available at: [Link]
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- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. nps.edu [nps.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. lindstromgroup.com [lindstromgroup.com]
- 9. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
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- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
